3-bromo-1H-indole-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNPOMFNPNCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1H-indole-2-carbaldehyde is a crucial heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring both a bromine atom at the 3-position and a carbaldehyde group at the 2-position of the indole scaffold, offers versatile reactivity for further molecular elaboration. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this valuable intermediate, focusing on the underlying chemical principles and methodologies.
Core Synthetic Strategies
The synthesis of this compound can be approached via two principal retrosynthetic disconnections, as illustrated below. These strategies involve either the introduction of a bromine atom onto a pre-existing indole-2-carbaldehyde core or the formylation of a 3-bromoindole precursor.
Caption: Retrosynthetic analysis of this compound.
Pathway A: Electrophilic Bromination of 1H-indole-2-carbaldehyde
This pathway commences with the readily available starting material, 1H-indole-2-carbaldehyde. The key transformation is the regioselective electrophilic bromination at the C3 position of the indole ring. The C3 position is the most nucleophilic site in the indole ring and is thus highly susceptible to electrophilic attack.
Reaction Principle
The electron-rich indole ring acts as a nucleophile, attacking an electrophilic bromine source. To achieve selective bromination at the C3 position and avoid potential side reactions such as polybromination or reaction at other positions, a mild and selective brominating agent is essential. N-Bromosuccinimide (NBS) is a preferred reagent for this purpose over harsher reagents like molecular bromine (Br₂).
Experimental Workflow
The general workflow for this synthetic route is depicted below.
Caption: General experimental workflow for the bromination of 1H-indole-2-carbaldehyde.
Data Summary
| Parameter | Description |
| Starting Material | 1H-indole-2-carbaldehyde |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) |
| Temperature | Typically between 0 °C and room temperature |
| Reaction Time | Varies, typically monitored by TLC |
| Work-up | Quenching with aqueous sodium thiosulfate, extraction with an organic solvent. |
| Purification | Recrystallization or silica gel column chromatography. |
| Yield | Expected to be moderate to good, dependent on reaction optimization. |
Pathway B: Formylation of 3-bromo-1H-indole
This alternative synthetic route begins with 3-bromo-1H-indole and introduces the carbaldehyde group at the C2 position. The most common method for such a transformation is the Vilsmeier-Haack reaction.
Reaction Principle
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic iminium species then attacks the electron-rich indole ring. While the C3 position is generally more reactive in unsubstituted indoles, the presence of the bromine atom at C3 in the starting material directs the formylation to the C2 position.
Experimental Workflow
The logical steps for the formylation of 3-bromo-1H-indole are outlined in the following diagram.
Caption: General experimental workflow for the Vilsmeier-Haack formylation of 3-bromo-1H-indole.
Data Summary
| Parameter | Description |
| Starting Material | 3-bromo-1H-indole |
| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |
| Solvent | Often DMF serves as both reagent and solvent. |
| Temperature | Varies; can range from 0 °C for reagent preparation to elevated temperatures for the reaction. |
| Reaction Time | Typically several hours, monitored by TLC. |
| Work-up | Careful quenching of the reaction mixture with ice, followed by basification (e.g., with NaOH or NaHCO₃) and extraction. |
| Purification | Recrystallization or silica gel column chromatography. |
| Yield | Highly dependent on the specific reaction conditions. |
Conclusion
The synthesis of this compound is achievable through two primary and logical synthetic routes: the electrophilic bromination of 1H-indole-2-carbaldehyde, preferably with NBS, and the Vilsmeier-Haack formylation of 3-bromo-1H-indole. The choice of pathway may depend on the availability and cost of the starting materials and the desired scale of the synthesis. For both routes, careful optimization of reaction conditions is crucial to maximize the yield and purity of the final product. Further investigation into scientific literature and patents is recommended to obtain detailed, validated experimental protocols.
Physicochemical Properties of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1H-indole-2-carbaldehyde is a halogenated indole derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and a carbaldehyde group at the 3- and 2-positions, respectively, offers unique opportunities for further functionalization and molecular exploration. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with insights into its synthesis and potential biological significance.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | PubChem[1] |
| Molecular Weight | 224.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 906440-21-9 | Smolecule[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C=O)Br | PubChem[1] |
| InChI Key | BJYNPOMFNPNCHZ-UHFFFAOYSA-N | PubChem[1] |
| Calculated XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Solubility | Not available | Smolecule[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (likely a singlet in the range of 9-10 ppm), the N-H proton of the indole ring (a broad singlet), and distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and carbaldehyde substituents.
-
¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm). Signals for the carbon atoms of the indole ring, including the carbon bearing the bromine atom, would also be present at distinct chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for:
-
N-H stretching of the indole ring (around 3300-3400 cm⁻¹).
-
C=O stretching of the aldehyde group (around 1670-1700 cm⁻¹).
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).
-
C=C stretching of the aromatic and indole rings (in the region of 1400-1600 cm⁻¹).
-
C-Br stretching (typically in the lower frequency region of the spectrum).
Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the formyl group (CHO), the bromine atom, and other characteristic fragmentations of the indole ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-bromoindole. One source reports a yield of 65% for this reaction.[2]
Reaction: Vilsmeier-Haack formylation of 3-bromoindole.
Reagents:
-
3-bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
A suitable base for workup (e.g., sodium hydroxide or sodium carbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
General Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Dissolve 3-bromoindole in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
-
Quench the reaction by carefully adding it to ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium carbonate solution) until it is alkaline.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While specific studies detailing the interaction of this compound with particular signaling pathways are not available in the reviewed literature, the broader class of indole derivatives is known to exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[2] The presence of the bromine atom can significantly influence the biological activity of the indole scaffold through electronic and steric effects.
Potential logical relationship for drug discovery:
Caption: Drug discovery logical workflow.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. While a complete experimental characterization of all its physicochemical properties is not yet publicly available, this guide provides a summary of the current knowledge. Further research to determine its precise physical constants, detailed spectroscopic data, and to explore its biological activity in specific signaling pathways is warranted and will undoubtedly contribute to the development of new therapeutic agents.
References
Spectroscopic and Structural Elucidation of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile compound, 3-bromo-1H-indole-2-carbaldehyde. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Core Spectroscopic Data
The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.06 g/mol . The structural and electronic properties of this molecule, which features an indole scaffold substituted with a bromine atom at the 3-position and a carbaldehyde group at the 2-position, give rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.19 | s | 1H | CHO |
| 9.49 | br s | 1H | NH |
| 7.78 | d, J = 8.1 Hz | 1H | Ar-H |
| 7.49 | d, J = 8.3 Hz | 1H | Ar-H |
| 7.42 | t, J = 7.8 Hz | 1H | Ar-H |
| 7.25 | t, J = 7.6 Hz | 1H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 183.0 | CHO |
| 137.4 | C |
| 134.3 | C |
| 129.2 | CH |
| 125.6 | CH |
| 122.9 | C |
| 121.2 | CH |
| 113.1 | CH |
| 104.1 | C-Br |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3181 | N-H stretching |
| 1661 | C=O stretching (aldehyde) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data for this compound is provided.
Table 4: Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 223.9709 | 223.9709 |
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used was CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a solid, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass analyzer using electrospray ionization (ESI) in positive ion mode.
Workflow of Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a synthetic compound like this compound is illustrated in the following diagram. This process ensures the confirmation of the chemical structure and purity of the target molecule.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust two-step synthetic pathway for the preparation of 3-bromo-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from readily available indole. The synthesis involves an initial C2-formylation of the indole nucleus via a directed lithiation strategy, followed by a regioselective bromination at the C3 position. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful replication and optimization of this process.
Synthetic Strategy Overview
The synthesis of this compound from indole is achieved in two sequential steps:
-
C2-Formylation of Indole: The indole ring is first deprotonated at the N1 position with a strong base, followed by lithiation at the C2 position. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to selectively introduce a carbaldehyde group at the C2 position, yielding 1H-indole-2-carbaldehyde.
-
C3-Bromination of 1H-indole-2-carbaldehyde: The intermediate, 1H-indole-2-carbaldehyde, is subsequently subjected to electrophilic bromination. N-bromosuccinimide (NBS) is employed as a mild and regioselective brominating agent to introduce a bromine atom at the electron-rich C3 position of the indole ring, affording the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 1H-indole-2-carbaldehyde
This procedure details the formylation of indole at the C2 position.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | C₈H₇N | 117.15 | 1.00 g | 8.54 mmol |
| n-Butyllithium | C₄H₉Li | 64.06 | 3.80 mL (2.5 M in hexanes) | 9.50 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.73 mL | 9.39 mmol |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aqueous NaCl (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with indole (1.00 g, 8.54 mmol).
-
Anhydrous tetrahydrofuran (50 mL) is added, and the solution is stirred until the indole is completely dissolved.
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The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (3.80 mL of a 2.5 M solution in hexanes, 9.50 mmol) is added dropwise to the stirred solution over 10 minutes. The reaction mixture is stirred at -78 °C for 30 minutes.
-
N,N-Dimethylformamide (0.73 mL, 9.39 mmol) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the slow addition of 20 mL of water.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1H-indole-2-carbaldehyde as a solid.
Expected Yield: Approximately 60-70%.
Spectroscopic Data for 1H-indole-2-carbaldehyde:
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¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 8.80 (br s, 1H, NH), 7.70 (d, J=8.0 Hz, 1H), 7.45-7.35 (m, 2H), 7.20-7.15 (m, 1H).
Step 2: Synthesis of this compound
This procedure details the bromination of 1H-indole-2-carbaldehyde at the C3 position.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-indole-2-carbaldehyde | C₉H₇NO | 145.16 | 1.00 g | 6.89 mmol |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.23 g | 6.89 mmol |
| Acetonitrile | CH₃CN | 41.05 | 30 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated aqueous NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
| Saturated aqueous NaCl (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, 1H-indole-2-carbaldehyde (1.00 g, 6.89 mmol) is dissolved in acetonitrile (30 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (1.23 g, 6.89 mmol) is added portion-wise over 10 minutes to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.
Expected Yield: Approximately 80-90%.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H, CHO), 9.05 (br s, 1H, NH), 7.80 (d, J=8.0 Hz, 1H), 7.50-7.40 (m, 2H), 7.30-7.25 (m, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 182.5, 137.8, 134.5, 128.0, 125.5, 123.0, 121.5, 112.0, 105.0.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Indole | 1H-indole-2-carbaldehyde | n-BuLi, DMF | THF | 1.5 h | -78 to RT | 60-70 |
| 2 | 1H-indole-2-carbaldehyde | This compound | NBS | Acetonitrile | 3-4 h | 0 to RT | 80-90 |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.
Caption: Overall synthetic scheme for this compound.
Caption: Experimental workflow for the two-step synthesis.
The Pivotal Role of Bromine in the Reactivity of 3-Bromo-1H-indole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of the bromine atom in the reactivity of 3-bromo-1H-indole-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique electronic properties conferred by its substituents. The interplay between the electron-withdrawing bromo and formyl groups on the indole scaffold dictates its reactivity in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and biologically active molecules.[1]
Introduction
The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. This compound, with its distinct substitution pattern, presents a unique platform for molecular elaboration. The bromine atom at the C3 position and the carbaldehyde group at the C2 position are both electron-withdrawing, which significantly influences the electron density distribution within the indole ring and, consequently, its reactivity.[1] This guide will delve into the synthesis of this key intermediate and explore the role of the bromine atom in directing its reactivity in various transformations, including electrophilic and nucleophilic reactions, as well as palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[2][3][4] For the synthesis of this compound, a two-step process is typically employed: bromination of the indole followed by formylation.
A general approach involves the initial bromination of indole at the C3 position, followed by a Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Bromo-1H-indole (Illustrative)
Materials:
-
3-Bromo-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-1H-indole (1.0 equivalent) in anhydrous DMF, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the Vilsmeier reagent and subsequent electrophilic attack on the indole ring.
-
The reaction is then quenched by the addition of a solution of sodium acetate in water at 0 °C.
-
The mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Yields for related Vilsmeier-Haack formylations of indoles can be in the range of good to excellent.
Below is a diagram illustrating the workflow for the synthesis of this compound.
The Dual Role of the Bromine Atom in Reactivity
The bromine atom at the C3 position of this compound plays a multifaceted role in its reactivity. Its influence can be categorized into two main effects:
-
Inductive Electron-Withdrawing Effect: As a halogen, bromine is more electronegative than carbon and exerts a significant inductive electron-withdrawing effect (-I effect). This effect deactivates the indole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.
-
Mesomeric Electron-Donating Effect: Bromine possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance (+M effect). However, for halogens, the inductive effect generally outweighs the mesomeric effect.
-
Leaving Group Ability: The carbon-bromine bond can be cleaved under appropriate conditions, allowing the bromine atom to act as a leaving group in nucleophilic substitution and, more importantly, in palladium-catalyzed cross-coupling reactions.
The presence of the electron-withdrawing carbaldehyde group at the C2 position further deactivates the pyrrole ring towards electrophilic substitution. The synergistic effect of these two groups makes the benzene ring of the indole nucleus more susceptible to electrophilic attack compared to the pyrrole ring.
Key Reactions and the Role of Bromine
Electrophilic Aromatic Substitution
Due to the deactivating nature of the bromo and formyl groups on the pyrrole moiety, electrophilic substitution on this compound is expected to occur preferentially on the benzene ring. The directing effects of the indole nitrogen and the substituents will influence the position of substitution.
The general mechanism for electrophilic aromatic substitution is depicted below.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is the key to unlocking a vast array of synthetic possibilities through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5]
a) Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. This reaction is a powerful tool for the formation of biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 3-aryl-1H-indole-2-carbaldehydes.
The general catalytic cycle for the Suzuki-Miyaura coupling is shown below.
b) Heck-Mizoroki Coupling:
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound can react with various alkenes to introduce a vinyl group at the C3 position.
c) Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines to synthesize 3-amino-1H-indole-2-carbaldehyde derivatives.
Nucleophilic Addition to the Carbonyl Group
The carbaldehyde group at the C2 position is an electrophilic center and readily undergoes nucleophilic addition reactions. The bromine atom at the C3 position has a more subtle electronic influence on this reaction compared to its role in electrophilic substitution or cross-coupling. Its electron-withdrawing nature may slightly enhance the electrophilicity of the carbonyl carbon.
Common nucleophilic addition reactions include:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Grignard Reaction: Addition of organomagnesium halides to form secondary alcohols.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
The general mechanism for nucleophilic addition to a carbonyl group is illustrated below.
Quantitative Data on Reactivity
While specific quantitative data for a wide range of reactions of this compound is not extensively available in the provided search results, the following table summarizes typical conditions and yields for related transformations involving 3-haloindoles, which can serve as a predictive guide.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Photocatalytic C2-Alkylation | tert-butyl 3-bromo-1H-indole-1-carboxylate | Aliphatic carboxylic acid, 4CzIPN (photocatalyst), Base, Blue LEDs, DMF, rt, 18 h | C2-alkylated indole | up to 63% | [6] |
| Suzuki-Miyaura Coupling | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C, 2 h | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | [7] |
Spectroscopic Data
The characterization of this compound is confirmed through various spectroscopic techniques. Although a complete dataset is not available in the provided search results, typical chemical shifts in ¹H and ¹³C NMR spectra for similar indole-3-carbaldehydes are well-documented.
| Data Type | Description |
| ¹H NMR | The aldehyde proton typically appears as a singlet downfield (around 10 ppm). Protons on the aromatic rings will appear in the aromatic region (7-8.5 ppm). The N-H proton of the indole will appear as a broad singlet. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield (around 180-190 ppm). The carbons of the aromatic rings will appear in the range of 110-140 ppm. |
| IR | A strong absorption band corresponding to the C=O stretch of the aldehyde will be present (around 1650-1700 cm⁻¹). The N-H stretch will appear as a broad band around 3200-3400 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of the compound (224.05 g/mol ) would be observed.[1] |
Conclusion
The bromine atom in this compound is a critical determinant of its chemical reactivity. Its strong inductive electron-withdrawing effect deactivates the pyrrole ring to electrophilic attack, while its ability to act as a leaving group makes it an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the indole core at the C3 position, providing access to a diverse range of complex molecules with potential applications in drug discovery and materials science. The interplay of the bromo and formyl substituents creates a versatile and valuable building block for synthetic chemists. Further exploration of the reaction scope of this molecule is warranted to fully exploit its synthetic potential.
References
- 1. Buy this compound | 906440-21-9 [smolecule.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of 3-bromo-1H-indole-2-carbaldehyde is paramount for ensuring its integrity and the reliability of experimental outcomes. This in-depth technical guide synthesizes the available information on the stability of this compound and provides best-practice recommendations for its storage and handling, drawing upon data from analogous indole derivatives and general principles of chemical stability.
Core Stability Profile and Recommended Storage
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, the general characteristics of indole-containing molecules and bromo-aromatic compounds provide a strong basis for recommended handling procedures. Indole derivatives are known to be sensitive to light, air (oxygen), and temperature. The presence of a bromine atom on the indole ring can further influence the molecule's reactivity and degradation pathways.
Based on information for similar bromo-indole compounds, the following storage conditions are recommended to maximize the shelf-life and preserve the purity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the aldehyde and indole moieties. |
| Light | Amber vial or storage in the dark | Prevents light-induced degradation, a common issue for aromatic and heterocyclic compounds. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and other moisture-mediated degradation. |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways that researchers should be aware of. These include:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air. The indole ring itself can also undergo oxidative degradation.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of radical species and subsequent decomposition. Aromatic aldehydes are known to be susceptible to photodegradation.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by impurities or environmental factors.
The following diagram illustrates the key factors that can influence the stability of this compound.
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1H-indole-2-carbaldehyde is a vital heterocyclic compound serving as a key intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1] Its chemical reactivity and biological efficacy are intrinsically linked to its three-dimensional molecular structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular architecture of this compound, drawing upon available data for the parent compound, indole-2-carbaldehyde, as a structural analogue in the absence of specific crystallographic data for the title compound. This document outlines representative experimental protocols for structural elucidation and presents a logical workflow for such investigations.
Introduction
The indole scaffold is a privileged motif in medicinal chemistry, and its derivatives exhibit a broad spectrum of pharmacological activities. The introduction of a bromine atom at the C3 position and a carbaldehyde group at the C2 position of the indole ring, as in this compound, significantly modulates its electronic properties and reactivity, making it a versatile building block in organic synthesis.[1] A thorough understanding of its molecular structure is paramount for rational drug design and the development of novel synthetic methodologies.
Molecular Structure and Conformation
As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported. However, the molecular geometry can be inferred from the known structure of the parent compound, indole-2-carbaldehyde, and by considering the steric and electronic effects of the bromine substituent.
The core of the molecule consists of a planar indole ring system. The carbaldehyde group at the C2 position is expected to be coplanar with the indole ring to maximize conjugation. The bromine atom at the C3 position will also lie in the plane of the indole ring. The relative orientation of the aldehyde group (the C=O bond) with respect to the indole ring is a key conformational feature.
Representative Structural Data of Indole-2-carbaldehyde
To provide a quantitative understanding of the core indole-2-carbaldehyde framework, the following table summarizes key bond lengths and angles for the parent molecule, indole-2-carbaldehyde. These values serve as a baseline for understanding the geometry of its 3-bromo derivative.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.36 Å |
| C2-C(aldehyde) | 1.47 Å |
| C(aldehyde)=O | 1.22 Å |
| C3-Br (Predicted) | ~1.85-1.90 Å |
| Bond Angles (°) | |
| N1-C2-C3 | 109° |
| C3-C2-C(aldehyde) | 128° |
| N1-C2-C(aldehyde) | 123° |
| C2-C(aldehyde)=O | 124° |
| Dihedral Angles (°) | |
| N1-C2-C(aldehyde)=O | ~180° (anti-periplanar) or ~0° (syn-periplanar) |
Note: The values for indole-2-carbaldehyde are based on typical bond lengths and angles for similar structures. The C3-Br bond length is a predicted value based on related bromo-aromatic compounds.
The conformation of the carbaldehyde group is of particular interest. Due to steric hindrance and electronic effects, two primary planar conformations are possible: syn-periplanar and anti-periplanar, referring to the orientation of the C=O bond relative to the N-H bond of the indole ring. Computational studies on substituted indole-2-carbaldehydes would be necessary to determine the most stable conformation of this compound.
Experimental Protocols for Structural Elucidation
The definitive determination of the molecular structure and conformation of this compound would rely on single-crystal X-ray diffraction analysis. Below is a representative experimental protocol for such a study.
Synthesis and Crystallization
Synthesis: this compound can be synthesized via the regioselective bromination of indole-2-carbaldehyde using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.[1]
Purification: The crude product would be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol, methanol, or a mixture of dichloromethane and hexane.
X-ray Diffraction Data Collection and Structure Refinement
A general workflow for X-ray crystallography is depicted in the diagram below.
Data Collection: A suitable single crystal would be mounted on a goniometer head. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]
Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Signaling Pathways and Logical Relationships
While this compound is a synthetic intermediate and not directly involved in signaling pathways, its derivatives often are. The logical relationship in the process of its structural characterization is crucial for understanding the scientific methodology.
Conclusion
While direct experimental data on the molecular structure and conformation of this compound is currently unavailable in the public domain, this technical guide has provided a robust framework for understanding its likely structural characteristics based on the parent indole-2-carbaldehyde molecule. The provided representative experimental protocols offer a clear pathway for its definitive structural elucidation. A detailed understanding of the three-dimensional arrangement of this important synthetic intermediate is critical for the continued development of novel therapeutics and advanced organic materials. Future work should focus on obtaining single-crystal X-ray diffraction data to provide a definitive and high-resolution picture of its molecular structure.
References
Unveiling the Therapeutic Potential of 3-Bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 3-bromo-1H-indole-2-carbaldehyde has emerged as a versatile and highly valuable precursor for the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a reactive carbaldehyde group and a bromine substituent on the indole ring, provides a fertile ground for chemical modifications to generate libraries of compounds with diverse pharmacological profiles. This technical guide delves into the potential biological activities of derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.
Synthesis and Chemical Profile
This compound is a crystalline solid with the molecular formula C₉H₆BrNO. The presence of the electron-withdrawing bromine atom at the 3-position and the carbaldehyde group at the 2-position significantly influences the electronic properties of the indole ring, making it a key intermediate for the synthesis of various heterocyclic compounds, including Schiff bases and hydrazones.
A general synthetic workflow for the derivatization of this compound is depicted below:
Figure 1: General workflow for the synthesis and screening of this compound derivatives.
Potential Biological Activities
Derivatives of this compound have shown promise in several key therapeutic areas, primarily as antimicrobial and anticancer agents. The introduction of different aromatic or heterocyclic moieties through the carbaldehyde group allows for the fine-tuning of their biological activity.
Antimicrobial Activity
Hydrazone derivatives of a closely related compound, 5-bromoindole-3-aldehyde, have demonstrated significant antimicrobial activity against a panel of pathogenic bacteria and fungi. This suggests that derivatives of this compound are likely to exhibit similar properties. The presence of the bromo-indole scaffold is believed to contribute to the antimicrobial efficacy.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for some 5-bromoindole-3-aldehyde hydrazone derivatives against various microorganisms.
| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Reference Drugs | |||||
| Sultamicillin | 12.5 | 25 | 6.25 | 6.25 | - |
| Ampicillin | 12.5 | 25 | 6.25 | 6.25 | - |
| Fluconazole | - | - | - | - | 6.25 |
| Ciprofloxacin | 6.25 | 12.5 | 6.25 | 6.25 | - |
| 5-Bromoindole-3-aldehyde Hydrazones | |||||
| Derivative 1 | 25 | 12.5 | 50 | 25 | 50 |
| Derivative 2 | 12.5 | 6.25 | 25 | 12.5 | 25 |
| Derivative 3 | 50 | 25 | 100 | 50 | 100 |
Table 1: Antimicrobial activity of 5-bromoindole-3-aldehyde hydrazone derivatives[1][2].
Anticancer Activity
The indole nucleus is a common feature in many anticancer drugs. Derivatives of indole-3-carbaldehyde, including Schiff bases, have been reported to possess cytotoxic activities against various cancer cell lines. While specific studies on derivatives of this compound are limited, the general anticancer potential of this class of compounds is well-documented.
The proposed mechanism of action for many anticancer indole derivatives involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway, leading to the suppression of downstream effectors like NF-κB.
Figure 2: Proposed mechanism of anticancer activity of indole derivatives via inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway.
Experimental Protocols
Synthesis of Schiff Base Derivatives
General Procedure:
-
Dissolve equimolar amounts of this compound and the respective primary amine in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
Antimicrobial Screening: Two-Fold Serial Dilution Method
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add 10 µL of the microbial suspension to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]
Anticancer Screening: MTT Assay
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Figure 3: Workflow for the MTT assay to determine the cytotoxic activity of synthesized compounds.
Conclusion and Future Directions
This compound serves as a highly valuable and versatile starting material for the generation of novel bioactive compounds. The derivatives, particularly Schiff bases and hydrazones, have demonstrated significant potential as antimicrobial and anticancer agents. The ease of synthesis and the ability to introduce a wide range of substituents make this scaffold an attractive target for further drug discovery and development efforts.
Future research should focus on the synthesis of a broader library of derivatives and their comprehensive biological evaluation. Investigating the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action and to identify their specific molecular targets. The exploration of metal complexes of these Schiff base derivatives could also open up new avenues for developing potent therapeutic agents. The continued investigation into the biological activities of this compound derivatives holds great promise for the discovery of new and effective treatments for a variety of diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-bromo-1H-indole-2-carbaldehyde as a key starting material. The inherent reactivity of this precursor, characterized by an electrophilic aldehyde and an electron-deficient indole ring due to the bromine substituent, makes it a versatile building block in medicinal chemistry and drug discovery. The following protocols detail its application in condensation reactions to afford valuable heterocyclic scaffolds.
Introduction
This compound is a valuable intermediate in organic synthesis.[1] Its structure, featuring a bromine atom at the 3-position and a formyl group at the 2-position of the indole ring, provides two reactive sites for further chemical transformations.[1] The electron-withdrawing nature of both the bromine atom and the aldehyde group enhances the reactivity of the indole core, making it a suitable substrate for various cyclization and condensation reactions.[1] This document outlines protocols for Knoevenagel-type condensations and subsequent cyclizations to generate fused heterocyclic systems of pharmacological interest.
Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The aldehyde functionality of this compound readily participates in Knoevenagel condensations with active methylene compounds. This reaction creates α,β-unsaturated systems which are themselves important intermediates for further heterocyclic synthesis.[1]
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of this compound (1.0 eq) and an active methylene compound (1.0 eq) is refluxed in glacial acetic acid in the presence of a catalytic amount of anhydrous sodium acetate for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the pure product.
Diagram of the Knoevenagel Condensation Workflow
References
Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-bromo-1H-indole-2-carbaldehyde is a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a modifiable bromine substituent on the indole scaffold, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[1] The indole core is a privileged scaffold found in numerous natural products and FDA-approved drugs, and its derivatives have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] In the context of oncology, the indole nucleus is a key component of many potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus in cancer drug discovery. This document provides detailed application notes and protocols for utilizing this compound as a precursor for the synthesis of a novel class of potential kinase inhibitors.
Key Applications
-
Precursor for Multi-component Reactions: The aldehyde functionality of this compound allows for its use in various multi-component reactions to rapidly generate molecular complexity.
-
Scaffold for Suzuki and other Cross-Coupling Reactions: The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties.
-
Synthesis of Angiogenesis Inhibitors: The indole scaffold is present in several approved angiogenesis inhibitors that target vascular endothelial growth factor receptor (VEGFR) kinases.
-
Development of Src Family Kinase Inhibitors: Substituted indoles have been identified as inhibitors of Src family kinases, which are implicated in cancer cell proliferation, survival, and metastasis.[1]
Synthesis of a Potential Kinase Inhibitor: (Z)-3-((3-bromo-1H-indol-2-yl)methylene)indolin-2-one
This protocol describes a synthetic route to a potential kinase inhibitor, leveraging the reactivity of this compound in a condensation reaction with indolin-2-one. This class of 3-substituted indolin-2-ones has been explored for the inhibition of various receptor tyrosine kinases.
Experimental Protocol
Materials:
-
This compound
-
Indolin-2-one
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 224 mg) and indolin-2-one (1.0 mmol, 133 mg) in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 3-4 drops of piperidine as a catalyst.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc in hexane) to afford the pure (Z)-3-((3-bromo-1H-indol-2-yl)methylene)indolin-2-one as a solid.
Characterization:
The structure of the final compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Data Presentation
The synthesized indole-based compounds can be screened against a panel of kinases to determine their inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
Table 1: Representative Kinase Inhibition Profile of (Z)-3-((3-bromo-1H-indol-2-yl)methylene)indolin-2-one
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 50 |
| PDGFRβ | 75 |
| c-Src | 150 |
| EGFR | >1000 |
| CDK2 | >5000 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of a plausible kinase inhibition profile for a compound of this class.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a key factor in tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling cascade, leading to an anti-angiogenic effect.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow
The following diagram illustrates the workflow from precursor to biological evaluation for the development of kinase inhibitors from this compound.
References
Application Notes and Protocols: 3-Bromo-1H-indole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-bromo-1H-indole-2-carbaldehyde as a versatile scaffold in medicinal chemistry. Due to the limited availability of specific data for derivatives of this compound, this document presents information on closely related bromo-indole and indole-carbaldehyde derivatives as representative examples of its potential applications.
Introduction
Indole-based compounds are a prominent class of heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules. The indole nucleus is considered a "privileged" structure in drug discovery, conferring favorable properties for binding to a variety of biological targets. The introduction of a bromine atom and a carbaldehyde group onto the indole ring, as in this compound, provides a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel therapeutic agents. The bromine atom can enhance biological activity through halogen bonding and by modifying the lipophilicity of the molecule, while the carbaldehyde group serves as a reactive handle for the construction of more complex derivatives, such as Schiff bases and hydrazones.
Derivatives of bromo-indoles have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This document outlines the potential applications of this compound in these areas, supported by quantitative data from related compounds and detailed experimental protocols.
Key Applications and Quantitative Data
While specific quantitative data for derivatives of this compound is limited in the public domain, the following tables summarize the biological activities of structurally similar compounds, providing a strong rationale for its use in drug discovery programs.
Antimicrobial Activity
Bromo-indole derivatives have shown significant potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of representative bromo-indole compounds against various microbial strains.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [1] |
| 2 | Indole-3-aldehyde hydrazone derivative | Staphylococcus aureus | 6.25 - 100 | |
| 3 | Indole-3-aldehyde hydrazone derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | |
| 4 | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant S. aureus (MRSA) | 0.98 | [2] |
Anticancer Activity
The indole scaffold is a common feature in many anticancer drugs. The introduction of a bromine atom can enhance the cytotoxic activity of these compounds. The table below lists the half-maximal inhibitory concentration (IC50) values of representative bromo-indole derivatives against various cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |
| C11 | 1H-indole-2-carboxylic acid derivative | Bel-7402 (Liver) | Not Specified | [4] |
| 6j | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | COLO 205 (Colon) | 0.071 | [5] |
| 6j | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | SK-MEL-5 (Melanoma) | 0.075 | [5] |
Enzyme Inhibitory Activity
Derivatives of indole carbaldehydes have been investigated as inhibitors of various enzymes. The following table provides examples of the enzyme inhibitory activity of related compounds.
| Compound ID | Structure | Enzyme | % Inhibition (at 200 µg/mL) | Reference |
| 3c | Indole-3-carboxyaldehyde thiosemicarbazone derivative | Acetylcholinesterase (AChE) | 90.36 | [6] |
| 3c | Indole-3-carboxyaldehyde thiosemicarbazone derivative | Butyrylcholinesterase (BChE) | 91.06 | [6] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives of bromo-indole carbaldehydes. These can be adapted for the specific use of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from a bromo-indole carbaldehyde and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted primary amine (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The solid product may precipitate out of the solution upon cooling. If so, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to afford the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized bromo-indole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations (e.g., 100 to 0.195 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Mandatory Visualizations
The following diagrams illustrate a generalized synthetic workflow for creating a library of Schiff base derivatives from this compound and a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Synthetic workflow for generating a library of bioactive compounds.
Caption: Hypothetical signaling pathway targeted by bromo-indole derivatives.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]
Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-1H-indole-2-carbaldehyde as a scaffold for the development of novel anti-cancer agents. The protocols outlined below are based on established methodologies for analogous indole derivatives and serve as a guide for the synthesis and evaluation of new therapeutic candidates.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer properties. The strategic functionalization of the indole ring can lead to the discovery of potent and selective anti-cancer agents. This compound is a versatile starting material, featuring a reactive aldehyde group and a bromine substituent that can be exploited for further chemical modifications. The electron-withdrawing nature of the bromine atom and the electrophilic character of the formyl group make it a valuable precursor in the synthesis of diverse heterocyclic systems with potential anti-cancer activity.[1]
Synthesis of Potential Anti-Cancer Agents
The aldehyde functionality at the C2 position of this compound serves as a key handle for the construction of various molecular architectures, such as Schiff bases, chalcones, and thiosemicarbazones, which have been widely explored for their anti-cancer activities.
Protocol 1: Synthesis of this compound Thiosemicarbazone Derivatives
Thiosemicarbazones derived from indole scaffolds have demonstrated significant anti-proliferative activity against various cancer cell lines. The following is a general protocol for the synthesis of thiosemicarbazone derivatives.
Materials:
-
This compound
-
Substituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the appropriately substituted thiosemicarbazide (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired thiosemicarbazone derivative.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Biological Evaluation of Synthesized Compounds
The synthesized compounds can be evaluated for their anti-cancer activity using a panel of human cancer cell lines. Standard cytotoxicity assays are employed to determine the concentration-dependent inhibitory effects of the compounds on cell growth.
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity (IC50 values) of representative indole-based thiosemicarbazone derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and serve as a benchmark for newly synthesized derivatives of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-thiosemicarbazone 7h | HeLa (Cervical) | 15.4 | Cisplatin | - |
| HCT-15 (Colon) | 36.8 | Cisplatin | - | |
| U87-MG (Glioblastoma) | 10.2 | Cisplatin | - | |
| Indole-thiosemicarbazone 3t | Various | Efficient Inhibition | - | - |
| Indole-thiosemicarbazone 3u | Various | Efficient Inhibition | - | - |
| Indole-thiosemicarbazone 3v | Various | Efficient Inhibition | - | - |
| Indole-thiosemicarbazone 3w | Various | Efficient Inhibition | - | - |
Data is for indole-3-carbaldehyde thiosemicarbazone derivatives as reported in the literature and is intended for comparative purposes.[2][3]
Protocol 2: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4][5]
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to differentiate between apoptotic, necrotic, and live cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the synthesized compounds
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the synthesized compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
VEGFR-2 Signaling Pathway
VEGF and its receptor VEGFR-2 play a crucial role in tumor angiogenesis.[6] Inhibition of this pathway can suppress the formation of new blood vessels, thereby limiting tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and potential inhibition.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.[7] Its aberrant activation is implicated in many cancers.
Caption: NF-κB signaling pathway and potential inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of anti-cancer agents derived from this compound.
Caption: Drug discovery workflow.
References
- 1. Buy this compound | 906440-21-9 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Versatile Role of 3-bromo-1H-indole-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-1H-indole-2-carbaldehyde, a key building block in the construction of diverse and complex molecular architectures. Its unique combination of a reactive aldehyde and a synthetically versatile aryl bromide on an indole scaffold makes it an invaluable precursor for the synthesis of novel therapeutic agents and functional organic materials.
Introduction to this compound
This compound is a bifunctional organic compound featuring an indole core substituted with a bromine atom at the 3-position and a formyl group at the 2-position. This arrangement of functional groups provides two orthogonal points for chemical modification, allowing for sequential and selective reactions. The electron-withdrawing nature of the formyl group and the bromine atom influences the reactivity of the indole ring, making it a valuable precursor in various synthetic transformations.[1] It serves as an essential building block for more complex organic molecules through various synthetic pathways and is used in designing new pharmaceutical agents due to the diverse biological activities associated with indole derivatives.[1]
Chemical Properties:
-
Molecular Formula: C₉H₆BrNO
-
Molecular Weight: 224.05 g/mol [2]
-
Appearance: Typically a solid
-
Key Reactive Sites: Aldehyde group (C2), Aryl bromide (C3), Indole N-H
Key Applications in Organic Synthesis
This compound is a versatile substrate for a variety of powerful cross-coupling and condensation reactions, enabling the introduction of diverse substituents at the C3 position and elaboration of the C2-aldehyde.
2.1. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
-
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties at the C3 position, leading to the formation of 3-alkynyl-1H-indole-2-carbaldehydes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. The Sonogashira coupling is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]
-
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling allows for the arylation or vinylation of the C3 position by reacting with boronic acids or their esters. This reaction is highly valued for its mild conditions and broad functional group tolerance, making it a powerful tool for constructing biaryl and styrenyl indole derivatives.
2.2. Wittig Reaction
The aldehyde group at the C2 position readily undergoes Wittig olefination to introduce a variety of substituted double bonds. This reaction is a reliable method for alkene synthesis where an aldehyde is reacted with a phosphorus ylide.[2][4] The resulting 2-(alken-1-yl)-3-bromo-1H-indoles can serve as precursors for further functionalization.
2.3. Knoevenagel Condensation
The C2-aldehyde can participate in Knoevenagel condensations with active methylene compounds. This reaction is a versatile method for C-C bond formation and the synthesis of α,β-unsaturated compounds. The products of this reaction, bearing both the indole nucleus and an electron-deficient double bond, are of significant interest in medicinal chemistry.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for key reactions involving indole-3-carbaldehyde derivatives. Note: Specific yield data for this compound is limited in the reviewed literature. The presented data is for analogous reactions with indole-3-carbaldehyde and is intended to be representative.
Table 1: Representative Yields for Knoevenagel Condensation of Indole-3-carboxaldehyde with Active Methylene Compounds [5]
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-(1H-indol-3-ylmethylene)malononitrile | 92 |
| Nitromethane | 3-(2-nitrovinyl)-1H-indole | 92 |
| Dimethyl malonate | Dimethyl 2-(1H-indol-3-ylmethylene)malonate | - |
| Diethyl malonate | Diethyl 2-(1H-indol-3-ylmethylene)malonate | - |
| Ethyl nitroacetate | Ethyl 2-nitro-3-(1H-indol-3-yl)acrylate | - |
Table 2: Representative Yields for Synthesis of Tryptanthrin Analogues
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Indole-3-carbaldehyde | Methyl anthranilate | Tryptanthrin | 73 | [4] |
| 5-bromo-2-chloro-3H-indol-3-one | 3-chloro-anthranilic acid | 8-chloro-2-bromotryptanthrin | 59 | [1] |
Experimental Protocols
4.1. General Protocol for Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes.[3][6]
-
To a dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.2. General Protocol for Suzuki-Miyaura Coupling
This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl bromides.[1]
-
In a round-bottom flask, combine this compound (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
4.3. General Protocol for Wittig Reaction
This protocol is adapted from general procedures for the Wittig reaction.[4][7][8]
-
To a solution of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.2 mmol) at a low temperature (typically -78 °C to 0 °C) to generate the ylide.
-
Stir the resulting colored solution for 30-60 minutes at that temperature.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
4.4. General Protocol for Knoevenagel Condensation
This protocol is based on a general procedure for the Knoevenagel condensation.[5][9]
-
To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, toluene, or acetic acid), add a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the pure condensation product.
Visualizations of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Wittig reaction of this compound.
Caption: Knoevenagel condensation of this compound.
Caption: Synthetic workflow for a tryptanthrin analog.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its capacity to undergo a wide array of chemical transformations, including palladium-catalyzed cross-couplings and various condensation reactions, provides a straightforward entry to a vast chemical space of functionalized indole derivatives. These derivatives are of significant interest for the development of new pharmaceuticals and advanced materials. The protocols and data presented herein serve as a practical guide for researchers looking to exploit the synthetic potential of this important intermediate.
References
- 1. Synthesis and evaluation of the antiplasmodial activity of tryptanthrin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H6BrNO | CID 360189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baes.uc.pt [baes.uc.pt]
- 5. acgpubs.org [acgpubs.org]
- 6. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions [journals.ekb.eg]
- 7. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorescent Probes Utilizing 3-Bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel fluorescent probes starting from 3-bromo-1H-indole-2-carbaldehyde. This precursor, featuring a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions, offers a versatile platform for the development of sophisticated molecular probes for biological imaging and sensing applications. The following sections detail potential synthetic strategies, experimental protocols, and the expected photophysical properties of the resulting probes.
Overview of Synthetic Strategies
The strategic placement of the bromo and carbaldehyde functionalities on the indole scaffold allows for a variety of synthetic transformations to construct fluorescent probes. The primary approaches involve:
-
Knoevenagel Condensation: The aldehyde group can readily undergo condensation with active methylene compounds to form a new carbon-carbon double bond, extending the π-conjugated system which is often associated with fluorescence.
-
Suzuki Cross-Coupling: The bromine atom at the 3-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl moieties, which can tune the photophysical properties of the final molecule.
-
Multi-component Reactions: A one-pot combination of reactions, such as a Fischer indole synthesis followed by Suzuki coupling and Knoevenagel condensation, can provide a rapid and efficient route to complex fluorescent indole derivatives.
The following diagram illustrates a generalized workflow for the synthesis of fluorescent probes from this compound.
Caption: Synthetic workflow for fluorescent probes.
Experimental Protocols
The following are generalized protocols based on established synthetic methodologies for indole derivatives. Researchers should optimize these conditions for their specific substrates.
General Protocol for Knoevenagel Condensation
This protocol describes the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
The following diagram outlines the experimental workflow for the Knoevenagel condensation.
Caption: Knoevenagel condensation workflow.
General Protocol for Suzuki Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the experimental workflow for the Suzuki cross-coupling reaction.
Application Notes and Protocols: Leveraging 3-bromo-1H-indole-2-carbaldehyde in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1H-indole-2-carbaldehyde is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique chemical structure, featuring a reactive aldehyde group and a modifiable indole core, makes it an attractive precursor for the development of novel materials with diverse applications. While extensively explored in medicinal chemistry for the synthesis of biologically active compounds, its potential in materials science is an emerging area of interest.[1] These application notes provide an overview of the potential uses of this compound in the creation of new materials, with a focus on the synthesis of Schiff base derivatives and their potential applications.
Key Applications in Material Science
The primary route for integrating this compound into new materials is through the formation of Schiff bases. This condensation reaction with primary amines is a straightforward and efficient method to introduce diverse functionalities into the indole scaffold, leading to materials with potential applications in various fields.
Potential Applications of Schiff Base Derivatives:
-
Corrosion Inhibitors: Schiff bases derived from indole aldehydes have shown promise as corrosion inhibitors for various metals and alloys. The lone pair electrons on the nitrogen and oxygen atoms, along with the planar structure of the indole ring, facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
-
Fluorescent Materials: The extended π-conjugated system in many indole-based Schiff bases can give rise to fluorescent properties. By carefully selecting the amine component, the emission and absorption characteristics can be tuned, making them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
-
Nonlinear Optical (NLO) Materials: The donor-acceptor architecture that can be created in Schiff bases derived from this compound makes them interesting candidates for NLO materials, which have applications in optical communications and data storage.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of new materials derived from this compound. Researchers should adapt these protocols based on the specific amine used and the target material properties.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminophenol)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol or glacial acetic acid.
-
Add 1 to 1.1 equivalents of the desired primary amine to the solution.
-
The reaction mixture is then refluxed for a period ranging from 2 to 14 hours.[2] The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration using a Büchner funnel.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is dried in a desiccator.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Characterization of Synthesized Schiff Bases
The synthesized Schiff base derivatives should be characterized to confirm their structure and purity.
Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond, which typically appears in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching of the aldehyde and the N-H stretching of the primary amine should also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compound. The proton NMR should show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized Schiff base and confirm its elemental composition.
Data Presentation
The following table summarizes the characterization data for a representative Schiff base synthesized from an indole-2-carbaldehyde derivative and a substituted amine, illustrating the kind of data that should be collected.
| Compound ID | Amine Used | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N | Reference |
| MUB-01 | 4-Bromoaniline | - | - | - | - | [2] |
| MUB-02 | 2-Chloroaniline | - | - | - | - | [2] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of new materials based on this compound.
Caption: Workflow for new material development.
Logical Relationship of Synthesis
The following diagram illustrates the key chemical transformation in the synthesis of Schiff bases from this compound.
Caption: Schiff base formation reaction.
Conclusion
This compound is a promising starting material for the development of novel functional materials. The synthesis of Schiff base derivatives offers a versatile platform to introduce a wide range of chemical functionalities, enabling the tuning of material properties for specific applications. The protocols and workflows provided herein offer a foundational guide for researchers to explore the potential of this compound in materials science. Further research is warranted to synthesize and characterize a broader library of derivatives and to evaluate their performance in various material applications.
References
Troubleshooting & Optimization
"purification of 3-bromo-1H-indole-2-carbaldehyde by column chromatography"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-bromo-1H-indole-2-carbaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on structurally similar compounds, a good starting point for the eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane. An Rf value of 0.35 has been reported for ethyl 3-bromo-1H-indole-2-carboxylate using 10% ethyl acetate in petroleum ether[1]. Therefore, starting with a gradient of 5-20% ethyl acetate in hexane is a logical approach.
Q2: What type of silica gel is recommended for this purification?
A2: For flash column chromatography, silica gel with a mesh size of 300-400 is commonly used and is a suitable choice for the purification of this compound[1].
Q3: Is this compound stable on silica gel?
Q4: My compound is not dissolving in the eluent for loading onto the column. What should I do?
A4: If your crude product has poor solubility in the initial, low-polarity eluent, you can use a "dry loading" technique. This involves adsorbing your crude material onto a small amount of silica gel by dissolving it in a solvent that it is soluble in (like dichloromethane or ethyl acetate), adding the silica gel, and then evaporating the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield After Column | Compound degradation on silica. | - Perform a TLC stability test. - Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). - Run the column quickly to minimize contact time. |
| Compound is highly polar and stuck on the column. | - Gradually increase the polarity of the eluent. For instance, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. - If the compound still doesn't elute, consider a more polar solvent system like chloroform/methanol. | |
| Poor Separation of Impurities | Incorrect solvent system. | - Optimize the eluent system using TLC with various solvent ratios to maximize the difference in Rf values between your product and the impurities. |
| Column was overloaded. | - Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of compound to silica gel by weight for difficult separations. | |
| Product Elutes as a Broad Band (Tailing) | Compound is interacting too strongly with the silica. | - Add a small amount of a more polar solvent to the eluent system. - If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine, respectively, can improve the peak shape. |
| No Compound Detected in Fractions | Compound eluted in the solvent front. | - Check the very first fractions collected. This happens if the eluent is too polar. |
| Compound degraded on the column. | - Analyze the crude material and the top of the silica gel for signs of decomposition. | |
| Fractions are too dilute. | - Concentrate a few fractions where you expect your compound to be and re-analyze by TLC. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurities present in the crude material.
1. Materials:
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Crude this compound
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Silica gel (300-400 mesh)[1]
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Solvents: Ethyl acetate, n-hexane (or petroleum ether), dichloromethane
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Glass column with a stopcock
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Preparation:
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.
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Column Packing (Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
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In a separate beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
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Drain the solvent until the level is just at the top of the sand.
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3. Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.
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Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
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Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or bulb if necessary to maintain a steady flow rate.
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Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) based on TLC analysis of the collected fractions.
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Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Summary
| Compound | Solvent System | Rf Value | Source |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 10% Ethyl Acetate / Petroleum Ether | 0.35 | [1] |
| 3-Bromo-1H-indazole | 10% Ethyl Acetate / Petroleum Ether | 0.25 | [1] |
| Indole-3-carboxaldehyde analogues | 85:15 Chloroform / Methanol | Not specified |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
"optimizing reaction conditions for 3-bromo-1H-indole-2-carbaldehyde synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-indole-2-carbaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Brominated Product
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Question: I am attempting to brominate indole-2-carbaldehyde, but I am getting a low yield of the desired this compound or no product at all. What could be the issue?
-
Possible Causes & Solutions:
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Incorrect Brominating Agent: While molecular bromine (Br₂) can be used, it often leads to over-bromination and the formation of side products. N-Bromosuccinimide (NBS) is a milder and more regioselective brominating agent for indoles, favoring bromination at the C3 position.
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Reaction Temperature: The bromination of indoles is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity and minimize side reactions. Running the reaction at elevated temperatures can lead to decomposition of the starting material and product.
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Light Exposure: Radical side reactions can be initiated by light. It is advisable to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
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Presence of Water: Moisture can react with the brominating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
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Issue 2: Formation of Multiple Products in Bromination
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Question: My reaction mixture from the bromination of indole-2-carbaldehyde shows multiple spots on the TLC plate, indicating the formation of several products. How can I improve the selectivity for this compound?
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Possible Causes & Solutions:
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Over-bromination: Using an excess of the brominating agent can lead to the formation of di- and tri-brominated indole derivatives. Use a stoichiometry of 1.0 to 1.1 equivalents of NBS.
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Reaction Conditions: As mentioned previously, lower temperatures and the exclusion of light will favor the desired C3-monobromination.
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Choice of Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction. The choice of solvent can influence the reaction rate and selectivity.
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Issue 3: Low Yield in Vilsmeier-Haack Formylation
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Question: I am performing a Vilsmeier-Haack formylation on 3-bromoindole to synthesize this compound, but the yield is poor. What are the potential reasons?
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Possible Causes & Solutions:
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Vilsmeier Reagent Preparation: The Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) should be prepared fresh and at a low temperature (0-5 °C) before the addition of the 3-bromoindole.
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Electron-Withdrawing Effect: The bromine atom at the C3 position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. This can make the formylation at the C2 position more challenging compared to unsubstituted indole. To overcome this, you may need to use a larger excess of the Vilsmeier reagent or increase the reaction temperature and time.
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Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.
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Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is carefully quenched with a basic solution (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to neutralize the acid and facilitate the formation of the aldehyde.
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Issue 4: Difficulty in Product Purification
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Question: I am having trouble purifying this compound from my crude reaction mixture. What are the recommended purification methods?
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Possible Causes & Solutions:
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Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Common solvent systems for recrystallization of bromoindoles include ethanol, ethyl acetate/hexane, or toluene.
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Residual Starting Material: If starting material is present, optimizing the reaction conditions (e.g., reaction time, stoichiometry) can minimize its presence in the crude product, simplifying purification.
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Side Products: The presence of closely related side products may require careful optimization of the chromatography conditions (e.g., trying different solvent systems) to achieve good separation.
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FAQs
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic strategies:
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Bromination of Indole-2-carbaldehyde: This involves the electrophilic bromination of commercially available indole-2-carbaldehyde at the C3 position, typically using N-bromosuccinimide (NBS).
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Vilsmeier-Haack Formylation of 3-Bromoindole: This route starts with the formylation of 3-bromoindole at the C2 position using a Vilsmeier reagent, which is typically prepared from POCl₃ and DMF.
Q2: Which synthetic route is generally preferred?
A2: The choice of route often depends on the availability and cost of the starting materials. Both routes are viable. The bromination of indole-2-carbaldehyde can be more direct if the starting material is readily available. The Vilsmeier-Haack formylation of 3-bromoindole is a good option if 3-bromoindole is the more accessible precursor.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific data can vary slightly based on the solvent used for analysis, you can generally expect the following:
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¹H NMR: A singlet for the aldehyde proton (CHO) around 10 ppm, a singlet for the N-H proton of the indole (can be broad), and aromatic protons in the range of 7-8 ppm.
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¹³C NMR: A signal for the aldehyde carbonyl carbon around 180-190 ppm, and signals for the aromatic carbons of the indole ring.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₉H₆BrNO, approx. 223.96 g/mol ) with the characteristic isotopic pattern for a bromine-containing compound.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial:
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Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
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Solvents: Use of flammable organic solvents requires working in a well-ventilated area, away from ignition sources.
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Reaction Quenching: The quenching of the Vilsmeier-Haack reaction is exothermic. Add the quenching solution slowly and with cooling.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.
Table 1: Bromination of Indole-2-carbaldehyde with NBS
| Entry | Equivalents of NBS | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | DCM | 0 | 2 | ~85 |
| 2 | 1.1 | DCM | Room Temp | 1 | ~80 |
| 3 | 1.0 | THF | 0 | 3 | ~82 |
| 4 | 1.2 | DCM | 0 | 2 | ~75 (with side products) |
Table 2: Vilsmeier-Haack Formylation of 3-Bromoindole
| Entry | Equivalents of POCl₃ | Equivalents of DMF | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.5 | 10 | Dichloroethane | 80 | 4 | ~70 |
| 2 | 2.0 | 10 | Dichloroethane | 80 | 3 | ~75 |
| 3 | 1.5 | Excess | DMF | 90 | 2 | ~78 |
| 4 | 2.0 | Excess | DMF | 70 | 5 | ~72 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Indole-2-carbaldehyde
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Materials:
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Indole-2-carbaldehyde
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N-Bromosuccinimide (NBS)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Procedure:
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Dissolve indole-2-carbaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add NBS (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0 °C and monitor the progress by TLC.
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Once the reaction is complete (typically 1-3 hours), quench the reaction by adding saturated sodium thiosulfate solution.
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Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.
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Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation of 3-Bromoindole
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Materials:
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3-Bromoindole
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Phosphorus oxychloride (POCl₃)
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Anhydrous Dimethylformamide (DMF)
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Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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In a two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF.
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Cool the DMF to 0 °C in an ice bath.
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Add POCl₃ (1.5 - 2.0 eq) dropwise to the cold DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) will form. Stir for 30 minutes at 0 °C.
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Add a solution of 3-bromoindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent suspension at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
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Monitor the reaction progress by TLC.
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Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution or cold 2M NaOH solution until the mixture is basic.
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Extract the product with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or recrystallization (e.g., from ethanol) to yield this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound via bromination.
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of indole derivatives, the formylation of 3-bromo-1H-indole presents a critical yet often challenging step. This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and optimize reaction outcomes.
The introduction of a formyl group onto the 3-bromo-1H-indole scaffold is a key transformation in the synthesis of various biologically active compounds. However, the interplay between the electron-rich indole nucleus and the electron-withdrawing bromo substituent can lead to a variety of side products, complicating purification and reducing the yield of the desired product. This guide will delve into the common issues encountered during Vilsmeier-Haack, Reimer-Tiemann, and Duff formylation reactions of 3-bromo-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of 3-bromo-1H-indole?
A1: The primary side reactions are largely dependent on the formylation method used. Key side reactions include:
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Formation of Regioisomers: Particularly in the Vilsmeier-Haack reaction, formylation can occur at various positions on the indole ring, leading to a mixture of isomers such as 3-bromo-1H-indole-2-carbaldehyde, 3-bromo-1H-indole-6-carbaldehyde, and other constitutional isomers. The electron-withdrawing nature of the bromine at the 3-position can influence the electrophilic substitution pattern.
-
Di-formylation: Under forcing conditions or with an excess of the formylating agent, a second formyl group can be introduced onto the indole ring, resulting in di-formylated byproducts.
-
N-Formylation: The nitrogen of the indole ring can also be formylated, leading to the formation of N-formyl-3-bromo-1H-indole.
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Ring-Expansion (Reimer-Tiemann Reaction): The Reimer-Tiemann reaction, which proceeds via a dichlorocarbene intermediate, can lead to the formation of 3-chloroquinoline derivatives through ring expansion of the indole nucleus.
-
Formation of Dichlorocarbene Adducts (Reimer-Tiemann Reaction): The dichlorocarbene can add to the double bonds of the indole ring, forming cyclopropane derivatives.
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Polymerization/Decomposition: Indole and its derivatives can be sensitive to the acidic conditions of some formylation reactions, leading to the formation of polymeric tars or decomposition products.
Q2: How does the choice of formylation reagent affect the product distribution?
A2: The choice of reagent is critical in determining the major product and the profile of side reactions.
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Vilsmeier-Haack Reagent (POCl₃/DMF): This is a widely used method for indole formylation. For 3-bromo-1H-indole, a key challenge is controlling the regioselectivity. While typically favoring the C3 position in unsubstituted indoles, the presence of the bromine at this position directs formylation to other sites, primarily the C2 and C6 positions.
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Reimer-Tiemann Reagents (CHCl₃, base): This method is known for ortho-formylation of phenols but can be applied to indoles. However, it is often associated with the formation of ring-expansion products and dichlorocarbene adducts as significant side products.[1]
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Duff Reagent (Hexamethylenetetramine, acid): This reaction is generally less efficient for indoles and can lead to a mixture of products, including di-formylated species.
Q3: What is the influence of reaction temperature on the formation of side products?
A3: Higher reaction temperatures generally lead to an increase in the rate of side reactions. For instance, in the Vilsmeier-Haack reaction, elevated temperatures can promote di-formylation and polymerization. It is crucial to carefully control the temperature to favor the formation of the desired mono-formylated product. For many formylation reactions of indoles, initial cooling followed by a controlled increase to a specific temperature is often recommended to manage the exothermic nature of the reaction and minimize side product formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired formylated product | - Suboptimal reaction temperature.- Incorrect stoichiometry of reagents.- Degradation of the starting material or product.- Inefficient work-up procedure. | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Carefully control the molar ratio of the formylating agent to the 3-bromo-1H-indole.- Ensure anhydrous conditions, especially for the Vilsmeier-Haack reaction.- Employ a carefully designed aqueous work-up to hydrolyze the intermediate and neutralize the reaction mixture. |
| Formation of multiple regioisomers | - The inherent reactivity of the 3-bromo-1H-indole ring system.- The specific formylation conditions used. | - For Vilsmeier-Haack, consider using milder conditions (e.g., lower temperature, shorter reaction time) to enhance selectivity.- Explore alternative formylation methods that may offer better regioselectivity for your desired isomer.- Employ chromatographic techniques such as column chromatography or HPLC for the separation of isomers. |
| Significant amount of di-formylated product | - Excess of the formylating agent.- Prolonged reaction time.- High reaction temperature. | - Use a stoichiometric amount or a slight excess of the formylating agent.- Monitor the reaction progress by TLC or LC-MS to stop the reaction once the mono-formylated product is maximized.- Conduct the reaction at a lower temperature. |
| Presence of N-formylated byproduct | - Reaction conditions favoring N-acylation. | - While often a minor byproduct, its formation can be minimized by careful control of reaction conditions. In some cases, protecting the indole nitrogen prior to formylation might be a viable, albeit longer, strategy. |
| Formation of colored, tarry materials | - Polymerization or decomposition of the indole substrate or product under acidic conditions. | - Use purified reagents and solvents.- Maintain a strictly controlled temperature profile.- Minimize the reaction time.- Consider using a less acidic formylation method if possible. |
| Ring-expansion products (in Reimer-Tiemann) | - Inherent reactivity of the indole nucleus with dichlorocarbene. | - This is a known side reaction for indoles under Reimer-Tiemann conditions. Optimizing the reaction conditions (e.g., choice of base, solvent, temperature) may help to minimize this pathway, but it is often difficult to eliminate completely. Alternative formylation methods should be considered if this is a major issue. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Bromo-1H-indole (General Procedure)
Disclaimer: This is a general procedure and may require optimization for specific isomers and scales.
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is typically stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 3-bromo-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined temperature (e.g., 40-60 °C) for a specific duration (typically 1-4 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a cold solution of sodium hydroxide or sodium carbonate until the pH is alkaline.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired isomer from side products.
Visualizing Reaction Pathways
To better understand the potential outcomes of the formylation of 3-bromo-1H-indole, the following diagrams illustrate the key reaction pathways.
References
"troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the Suzuki coupling of 3-bromo-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes and how can I fix it?
A1: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. The indole and aldehyde functional groups on your substrate require careful consideration.
Possible Causes & Solutions:
-
Inactive Palladium Catalyst: The active Pd(0) species is essential for the catalytic cycle.[1][2] If it's not formed or is deactivated, the reaction will not proceed.
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Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.[1] Electron-rich and bulky phosphine ligands are often required for challenging substrates.[1][4]
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Incorrect Base or Solvent: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility of all components and the reaction rate.
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Solution: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.[5] The choice of base can be critical, and screening is recommended. A mixture of an organic solvent (like 1,4-dioxane, DME, or THF) with water is common, as water can facilitate the transmetalation step.[3][6] However, excessive water can promote side reactions.
-
Optimization of Reaction Conditions
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | Screen Pd₂(dba)₃ with a ligand, or use a pre-catalyst like XPhos Pd G3. | Different catalysts have varying activities and stabilities. PdCl₂(dppf) is often a good starting point for heteroaromatic couplings.[5] |
| Ligand | PPh₃ (if using Pd(OAc)₂ or Pd₂(dba)₃) | Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (2:1 L:Pd ratio). | Bulky ligands can accelerate the reductive elimination step and are often necessary for coupling electron-rich heterocycles.[4] |
| Base | K₂CO₃ (2-3 equivalents) | Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity.[6] | The strength and nature of the base can significantly impact the reaction outcome, especially with sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Try DME, THF, or Toluene with varying amounts of water. Ensure thorough degassing.[7][8] | Solvent choice affects solubility and reaction kinetics. Some catalysts are more stable in specific solvents. |
| Temperature | 80-100 °C | Adjust temperature based on solvent and catalyst stability. Lower temperatures may be possible with more active catalysts. | Provides energy to overcome activation barriers but can also lead to degradation if too high. |
Q2: I am observing significant protodeboronation of my boronic acid/ester. How can I prevent this?
A2: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, effectively destroying your nucleophilic partner.
Possible Causes & Solutions:
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Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the presence of excess water and a strong base can promote this side reaction.[3]
-
Boronic Acid Instability: Boronic acids are generally less stable than their corresponding ester derivatives.[9][10][11]
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Solution 1: Use a Boronic Ester: Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.[3][9][10] These are generally more resistant to premature hydrolysis and protodeboronation.[10][11]
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Solution 2: Modify Reaction Conditions: Use a milder base or lower the reaction temperature. You can also try using a less aqueous solvent system, though some water is often necessary.[6]
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Solution 3: Use an Excess of the Boron Reagent: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid/ester can help compensate for some loss due to this side reaction.
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Q3: My starting material, this compound, appears to be decomposing or undergoing side reactions. What is happening?
A3: The this compound substrate contains several reactive sites that can lead to undesired outcomes.
Possible Side Reactions & Mitigation Strategies:
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Dehalogenation: The starting material can lose its bromine atom, resulting in the formation of 1H-indole-2-carbaldehyde. This is a reductive process that can be mediated by the palladium catalyst under certain conditions.
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Mitigation: Ensure your reaction is strictly anaerobic. Use high-purity reagents and consider a different palladium source or ligand system that is less prone to promoting this pathway.
-
-
Aldehyde Reactions: The aldehyde group can potentially undergo side reactions under basic conditions (e.g., Cannizzaro-type reactions) or interact with the catalyst, though this is less common under typical Suzuki conditions.
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N-H Reactivity: The indole N-H is acidic and can be deprotonated by the base. This can affect the electronic properties of the indole ring and potentially lead to catalyst inhibition or side reactions.
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Mitigation: If other strategies fail, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl). This can improve solubility and prevent N-H related side reactions. The protecting group can be removed post-coupling.
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Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a starting point and should be optimized for your specific boronic acid partner.
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Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask), add this compound (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and a finely ground base (e.g., K₂CO₃, 2.5 eq.).
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Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the vessel.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe under the inert atmosphere.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Visual Guides
Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-1H-indole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3-bromo-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Vilsmeier-Haack formylation of 3-bromoindole: This method involves the introduction of a formyl group (-CHO) at the C2 position of the 3-bromoindole starting material.
-
Bromination of 1H-indole-2-carbaldehyde: This approach starts with 1H-indole-2-carbaldehyde and introduces a bromine atom at the C3 position. For selective bromination at the C3 position and to avoid the formation of polybrominated byproducts, N-bromosuccinimide (NBS) is the preferred brominating agent over molecular bromine (Br₂)[1].
Q2: I am experiencing a low yield in my Vilsmeier-Haack formylation of 3-bromoindole. What are the potential causes and solutions?
A2: Low yields in the Vilsmeier-Haack formylation of 3-bromoindole can be attributed to several factors. The electron-withdrawing nature of the bromine atom at the C3 position deactivates the indole ring, making the formylation at the C2 position more challenging compared to unsubstituted indoles[1]. Here are some common causes and troubleshooting tips:
-
Incomplete Vilsmeier reagent formation: Ensure that the phosphorus oxychloride (POCl₃) is fresh and the N,N-dimethylformamide (DMF) is anhydrous. The reaction should ideally be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
-
Reaction Temperature: Temperature control is critical. The Vilsmeier reagent is typically formed at low temperatures (0-5 °C). For the formylation of the deactivated 3-bromoindole, a carefully controlled increase in temperature might be necessary, but excessive heat can lead to decomposition and side product formation. A reported procedure with a 65% yield specifies conducting the reaction at -5°C[1].
-
Reaction Time: The reaction may require a longer time for completion compared to more electron-rich indoles. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step. Ensure that the reaction mixture is quenched by pouring it into ice-cold water or a cold aqueous solution of a base (e.g., sodium acetate) to facilitate the formation of the aldehyde.
Q3: During the bromination of 1H-indole-2-carbaldehyde with NBS, I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these byproducts and how can I minimize them?
A3: The formation of multiple products during the bromination of indole derivatives is a common issue. Besides the desired this compound, potential byproducts can include:
-
Polybrominated indoles: Over-bromination can occur, leading to the formation of di- or tri-brominated products. To minimize this, use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents). Adding the NBS portion-wise and monitoring the reaction closely can also help prevent over-bromination.
-
Oxindole derivatives: The reaction of indoles with NBS can sometimes lead to the formation of oxindole byproducts through oxidation.
-
Starting material: Incomplete reaction will result in the presence of unreacted 1H-indole-2-carbaldehyde.
To improve the selectivity and yield of the desired product, consider the following:
-
Solvent: The choice of solvent can influence the reaction's outcome. Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) are commonly used.
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity of the NBS and minimize side reactions.
-
Purification: Careful purification of the crude product by column chromatography on silica gel is often necessary to isolate the pure this compound from byproducts and unreacted starting material.
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 3-Bromoindole
This protocol is based on a reported procedure that yields approximately 65% of this compound[1].
Reagents and Materials:
-
3-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Aqueous sodium hydroxide (NaOH) or other suitable base for work-up
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Ethyl acetate or other suitable organic solvent for extraction
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to -5 °C using an appropriate cooling bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at -5 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at -5 °C for an additional 30 minutes.
-
Dissolve 3-bromoindole in a minimal amount of anhydrous DMF.
-
Add the 3-bromoindole solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains at -5 °C.
-
After the addition, allow the reaction mixture to stir at -5 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Basify the aqueous mixture with a suitable base (e.g., aqueous NaOH) to hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method 2: Bromination of 1H-indole-2-carbaldehyde with NBS
This is a general procedure for the selective bromination of indoles at the C3 position.
Reagents and Materials:
-
1H-indole-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
Dissolve 1H-indole-2-carbaldehyde in an anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically fast.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1: Vilsmeier-Haack Formylation | Method 2: Bromination with NBS |
| Starting Material | 3-Bromoindole | 1H-indole-2-carbaldehyde |
| Key Reagents | POCl₃, DMF | N-Bromosuccinimide (NBS) |
| Reported Yield | ~65%[1] | Yield not specified in general protocols, requires optimization. |
| Key Advantages | Utilizes a commercially available starting material. | Milder reaction conditions. |
| Potential Challenges | Deactivation of the indole ring by the bromo substituent, requiring careful temperature control.[1] | Potential for over-bromination and formation of oxindole byproducts.[2] |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the Vilsmeier-Haack formylation.
References
Technical Support Center: 3-bromo-1H-indole-2-carbaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-bromo-1H-indole-2-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Issue 1: The final product is a brownish or discolored powder instead of the expected pale-yellow solid.
-
Potential Cause: Presence of residual starting materials, polymeric byproducts from the Vilsmeier-Haack reaction, or degradation of the indole ring.
-
Solution:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Common choices for aromatic aldehydes include ethanol, or a mixture of ethyl acetate and hexanes.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite to remove colored impurities. Subsequently, recrystallize the product.
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Column Chromatography: If discoloration persists, column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexanes is often effective.
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Issue 2: Thin Layer Chromatography (TLC) analysis shows multiple spots, indicating the presence of impurities.
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Potential Cause: Incomplete reaction, formation of side products such as polybrominated indoles, or unreacted starting materials. Traditional bromination methods using molecular bromine can lead to polybrominated byproducts[1].
-
Solution:
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Identify the Impurities (if possible): Compare the TLC with the starting materials. The major impurity is often the unreacted 3-bromo-1H-indole. Other spots could correspond to starting indole-2-carbaldehyde or di-brominated species.
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Optimize Column Chromatography: Use a shallow gradient during column chromatography to improve separation. For instance, start with 5% ethyl acetate in hexanes and gradually increase the polarity.
-
Aqueous Work-up: Ensure the reaction mixture is properly quenched and washed to remove water-soluble impurities and residual reagents from the Vilsmeier-Haack reaction. A wash with a saturated sodium bicarbonate solution is common.
-
Issue 3: Low yield after purification.
-
Potential Cause: Loss of product during multiple purification steps, degradation of the product on silica gel, or inefficient extraction.
-
Solution:
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Minimize Purification Steps: If the product is relatively clean after the initial work-up, consider direct recrystallization instead of column chromatography.
-
Deactivate Silica Gel: If degradation on silica gel is suspected, the silica gel can be pre-treated with triethylamine to neutralize acidic sites.
-
Optimize Extraction: Ensure complete extraction of the product from the aqueous layer after the reaction work-up by using an appropriate organic solvent like ethyl acetate or dichloromethane and performing multiple extractions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities include:
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Unreacted 3-bromo-1H-indole: The starting material for the formylation step.
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Indole-2-carbaldehyde: If the initial bromination was incomplete.
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Polybrominated indoles: Over-bromination can lead to di- or tri-brominated species. The use of N-bromosuccinimide (NBS) over molecular bromine (Br₂) can help minimize these byproducts[1].
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Residual Vilsmeier reagent and byproducts: From the formylation reaction. Proper aqueous work-up is crucial for their removal.
Q2: What is a recommended solvent system for column chromatography of this compound?
A2: A common and effective solvent system for purifying indole alkaloids and similar compounds on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is a gradient elution from 5% to 30% ethyl acetate in hexanes. The optimal ratio should be determined by preliminary TLC analysis. For more polar impurities, a chloroform/methanol mixture has also been used for similar compounds.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: For aromatic aldehydes, several solvents and solvent mixtures can be effective. A good first choice is often ethanol. Alternatively, dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate or acetone) and then adding a poor solvent (like hexanes or heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling, can yield pure crystals.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to separate the product from impurities. The spots can be visualized under UV light (254 nm). The desired product, this compound, should appear as a single spot with a specific Rf value once pure.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Ratio (v/v) |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes | 5:95 to 30:70 (gradient) |
| Column Chromatography | Silica Gel | Chloroform / Methanol | 98:2 to 95:5 |
| Recrystallization | - | Ethanol | - |
| Recrystallization | - | Ethyl Acetate / Hexanes | 1:5 to 1:2 |
| Recrystallization | - | Acetone / Hexanes | 1:4 to 1:1 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
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Load the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the prepared column.
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Elution: Begin eluting the column with the initial mobile phase.
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the compounds.
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Collect Fractions: Collect fractions and monitor them by TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Dissolve the Crude Product: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to the crude this compound until it is fully dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Induce Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature and then in an ice bath. If using a solvent pair, after dissolving in the "good" solvent, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
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Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolate Crystals: Collect the crystals by vacuum filtration.
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Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Scale-Up Synthesis of 3-bromo-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-bromo-1H-indole-2-carbaldehyde. This valuable compound serves as a critical precursor in the development of new pharmaceutical agents[1].
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound on a larger scale?
A1: The two most common synthetic strategies are:
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Bromination of Indole-2-carbaldehyde: This involves the electrophilic bromination of a commercially available starting material. The choice of brominating agent is crucial for success at scale.
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Formylation of 3-bromoindole: This route utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of a pre-brominated indole ring.
Q2: What are the main challenges encountered during the scale-up synthesis of this compound?
A2: Key challenges include:
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Regioselectivity: Controlling the precise position of bromination and formylation is critical. The indole ring has multiple reactive sites, which can lead to isomeric impurities[1].
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Byproduct Formation: The high reactivity of the indole nucleus can lead to the formation of polybrominated or other undesired side products, complicating purification[1].
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Reaction Conditions: Temperature control, reagent addition rates, and mixing efficiency become much more critical at larger scales to ensure consistent results and safety.
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Purification: Isolating the final product with high purity can be difficult on a large scale, often requiring optimization of crystallization or chromatography methods.
Q3: What are the key safety considerations for this synthesis?
A3: The Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. N-bromosuccinimide (NBS) is a lachrymator and irritant. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A thorough risk assessment should be performed before commencing any scale-up activities.
Troubleshooting Guide
Problem Area: Bromination
Q: I am observing significant amounts of polybrominated byproducts and poor selectivity during the bromination step. How can I improve this?
A: This is a common issue, especially when using molecular bromine (Br₂), which is highly reactive.
Solution:
-
Switch to a Milder Brominating Agent: N-bromosuccinimide (NBS) is the recommended reagent for achieving precise C3 bromination of the indole ring under milder conditions. It has been shown to be a superior electrophilic brominating agent that minimizes the formation of polybrominated byproducts[1].
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
-
Slow Reagent Addition: Add the NBS portion-wise or as a solution via an addition funnel over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
Problem Area: Vilsmeier-Haack Formylation
Q: The formylation of my 3-bromoindole is resulting in low yields or formylation at the incorrect position. What is going wrong?
A: The Vilsmeier-Haack reaction on an indole ring typically favors formylation at the C3 position. However, since the C3 position is already blocked by bromine, the challenge becomes directing the formylation to the C2 position, which is electronically deactivated by the adjacent electron-withdrawing bromine atom[1].
Solution:
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent (from POCl₃ and DMF) in situ at a controlled temperature (e.g., 0-5 °C) before adding the 3-bromoindole substrate[2].
-
Temperature and Reaction Time: After the initial addition at low temperature, the reaction often requires heating to proceed at a reasonable rate. Optimization of the reaction temperature (e.g., 80-90 °C) and time (e.g., 5-9 hours) is crucial for driving the reaction to completion without causing degradation[2].
-
Stoichiometry: Ensure the correct molar ratio of the substrate to the Vilsmeier reagent is used. An excess of the Vilsmeier reagent is typically required[2].
Problem Area: Purification
Q: I am struggling with the purification of the final product on a multi-gram scale. Column chromatography is not practical. What are my options?
A: Large-scale purification requires moving away from chromatography towards crystallization-based methods.
Solution:
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Recrystallization: Experiment with various solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below. Common solvents for indole derivatives include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
Trituration/Slurrying: If recrystallization does not yield the desired purity, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective method for removing minor byproducts.
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pH Adjustment during Workup: During the aqueous workup of the Vilsmeier-Haack reaction, carefully adjust the pH with a base (e.g., saturated sodium carbonate solution) until the solution is alkaline to ensure complete precipitation of the product[2].
Experimental Protocols
Protocol 1: C3-Bromination of 1H-indole-2-carbaldehyde
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Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1H-indole-2-carbaldehyde (1.0 eq) in a suitable solvent like DMF or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, quench by pouring the mixture into ice water.
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Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude this compound.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Bromination Conditions (Illustrative)
| Parameter | Method A: Molecular Bromine | Method B: N-Bromosuccinimide |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | -10 °C to 0 °C | 0 °C to 5 °C |
| Key Challenge | Formation of polybrominated byproducts[1] | Requires careful temperature control |
| Typical Yield | 50-70% | 85-95% |
| Purity (Crude) | Moderate | High |
Table 2: Vilsmeier-Haack Conditions for Indole-Carbaldehyde Synthesis (Adapted from related syntheses[2])
| Substrate | Temperature | Time (h) | Approx. Yield |
| 2-methylaniline derivative | 85 °C | 5 | 96% |
| 4-bromo-2-methyl-aniline derivative | 90 °C | 9 | Not specified |
| 5-bromo-2-methyl-aniline derivative | 85 °C | 5 | 93% |
| 2-methoxy-6-methyl-aniline derivative | 90 °C | 7 | 86% |
Note: This data is for the synthesis of related indole-3-carbaldehydes and serves as a reference for typical reaction parameters.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
Caption: Regioselectivity in the Vilsmeier-Haack formylation of indoles.
References
Technical Support Center: Characterization of 3-bromo-1H-indole-2-carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with 3-bromo-1H-indole-2-carbaldehyde and its derivatives.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific issues that may arise during the experimental characterization of this compound derivatives.
NMR Spectroscopy
Question 1: Why do the proton NMR signals for my this compound derivative appear broad or poorly resolved?
Answer: Poor resolution in NMR spectra of indole derivatives can stem from several factors:
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Presence of Impurities: Even small amounts of impurities can lead to overlapping signals and peak broadening. It is crucial to ensure the high purity of the sample.
-
Sample Concentration: High sample concentrations can lead to aggregation, which can cause significant line broadening. Try acquiring the spectrum with a more dilute sample.
-
Paramagnetic Species: Contamination with paramagnetic metals can cause severe line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Solvent Choice: The choice of solvent can influence the resolution of the spectrum. If you are observing broad peaks in a non-polar solvent like CDCl₃, consider re-running the spectrum in a polar aprotic solvent like DMSO-d₆.
Question 2: I am observing unexpected chemical shift changes for my N-substituted this compound derivative when I change the NMR solvent from CDCl₃ to DMSO-d₆. Is this normal?
Answer: Yes, this is a common phenomenon. The chemical shifts of protons, particularly those on the indole ring and the N-substituent, can be significantly influenced by the solvent. DMSO-d₆ is a more polar and hydrogen-bond-accepting solvent than CDCl₃. This can lead to:
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Downfield Shift of the Aldehyde Proton: The aldehyde proton will likely experience a downfield shift in DMSO-d₆ due to hydrogen bonding with the solvent.
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Shifts in Aromatic Protons: The aromatic protons of the indole ring will also be affected by the change in solvent polarity.
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Shifts in N-Substituent Protons: The protons on the N-substituent will also show solvent-dependent chemical shifts.
It is good practice to record NMR spectra in at least two different solvents to get a more complete picture of the molecule's electronic environment.
Mass Spectrometry
Question 3: My mass spectrum for a this compound derivative shows two prominent peaks with a mass difference of 2 Da (M and M+2). Is this an impurity?
Answer: This is not an impurity but a characteristic isotopic pattern for a compound containing a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, you will observe two molecular ion peaks of almost equal intensity, one corresponding to the molecule with ⁷⁹Br (M) and the other to the molecule with ⁸¹Br (M+2).
Question 4: I have synthesized a di-brominated indole derivative, and the mass spectrum shows three molecular ion peaks (M, M+2, and M+4). What is the expected intensity ratio for these peaks?
Answer: For a compound containing two bromine atoms, you will observe three molecular ion peaks. The relative intensities of these peaks will be approximately 1:2:1. This pattern arises from the statistical combination of the two bromine isotopes:
-
M: Both bromine atoms are ⁷⁹Br.
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M+2: One bromine atom is ⁷⁹Br and the other is ⁸¹Br.
-
M+4: Both bromine atoms are ⁸¹Br.
Chromatography (HPLC)
Question 5: I am observing peak splitting or "double peaks" in the HPLC chromatogram of my purified this compound derivative. What could be the cause?
Answer: Peak splitting in HPLC can be a frustrating issue. Here are some common causes and troubleshooting steps:
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Column Overload: Injecting too concentrated a sample can lead to peak distortion and splitting. Try diluting your sample.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
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Column Contamination or Damage: A blocked frit or a void at the head of the column can cause the sample band to split. Try flushing the column or replacing it if the problem persists.
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Mobile Phase Issues: Ensure the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak shape problems.
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Temperature Effects: Inadequate temperature control can sometimes lead to peak splitting. Ensure the column compartment is maintaining a stable temperature.
Quantitative Data
The following table summarizes typical ¹H NMR chemical shift ranges for key protons of this compound derivatives in different solvents.
| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |
| Aldehyde (CHO) | 9.9 - 10.2 | 10.0 - 10.3 | Tends to be a singlet. |
| Indole N-H | 8.5 - 9.5 (if unsubstituted) | 11.5 - 12.5 (if unsubstituted) | Broad singlet, exchangeable with D₂O. |
| Aromatic (H4-H7) | 7.2 - 8.0 | 7.3 - 8.2 | Complex multiplet patterns. |
| N-Substituent | Variable | Variable | Depends on the nature of the substituent. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-bromo-1H-indole.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 3-bromo-1H-indole in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For complex spectra, consider running 2D NMR experiments such as COSY and HSQC for full structural elucidation.
Visualizations
Caption: Workflow for Troubleshooting Ambiguous Spectral Data.
Caption: General Experimental Workflow for Compound Characterization.
"preventing decomposition of 3-bromo-1H-indole-2-carbaldehyde during reaction"
Welcome to the technical support center for 3-bromo-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted indole derivative with the molecular formula C₉H₆BrNO.[1][2] It serves as a valuable precursor in the synthesis of a variety of biologically active compounds and complex organic molecules.[1] Its reactivity is characterized by the electron-withdrawing nature of the bromine atom at the 3-position and the electrophilic character of the formyl group at the 2-position.[1]
Q2: What are the main challenges encountered when working with this compound?
A primary challenge is the potential for decomposition during reactions. The indole ring is susceptible to oxidation, and the bromo-substituent can be labile under certain conditions, leading to dehalogenation. The presence of the aldehyde group can also lead to side reactions.
Q3: How is this compound typically synthesized?
The most common method for its synthesis is the Vilsmeier-Haack formylation of 3-bromoindole.[1] This reaction introduces the formyl group at the C2 position. Alternatively, it can be prepared by the bromination of indole-2-carbaldehyde.[1]
Q4: Are there any specific storage conditions recommended for this compound?
To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation from light, moisture, and air.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield with Evidence of Starting Material Decomposition
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Temperature Too High: Indole derivatives can be thermally sensitive. | - Run the reaction at a lower temperature. - Perform a temperature screen to find the optimal balance between reaction rate and stability. |
| Presence of Strong Acids or Bases: Both acidic and basic conditions can promote decomposition pathways such as polymerization or hydrolysis. | - Use milder reaction conditions where possible. - If strong acids or bases are necessary, consider slow addition at low temperatures. - Employ a buffer system to maintain a stable pH. |
| Exposure to Light: Some indole compounds are known to be photosensitive. | - Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware). |
| Presence of Oxidizing Agents: The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles and other degradation products.[3][4][5] | - Degas all solvents and reagents to remove dissolved oxygen. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid the use of strong oxidizing agents unless required by the reaction, and if so, use them under controlled conditions. |
| Dehalogenation: The bromine atom may be removed under certain reductive conditions or in the presence of certain metals. | - Scrutinize the reaction components for any potential reducing agents. - If a metal catalyst is used, screen different catalysts and ligands to minimize dehalogenation. |
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions of the Aldehyde Group: The aldehyde can undergo self-condensation or react with other nucleophiles present in the reaction mixture. | - Consider protecting the aldehyde group if it is not the intended reactive site. - Optimize the order of reagent addition to minimize unwanted reactions. |
| N-H Reactivity of the Indole Ring: The indole nitrogen is nucleophilic and can participate in side reactions. | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a sulfonyl group) that is stable to the reaction conditions and can be removed cleanly.[6][7][8] |
| Polymerization: Acidic conditions can lead to the polymerization of indole derivatives. | - Maintain a neutral or slightly basic pH if the reaction allows. - Use the lowest effective concentration of any acidic reagents. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Bromoindole
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.[9]
-
In a separate flask, dissolve 3-bromoindole in a minimal amount of anhydrous DMF.
-
Add the solution of 3-bromoindole dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Flowchart
This diagram outlines a systematic approach to troubleshooting reactions involving this compound.
Caption: A flowchart for troubleshooting problematic reactions.
General Reaction Workflow with Control Points
This diagram illustrates a typical reaction workflow, highlighting key points to control to prevent decomposition.
Caption: Key control points in a typical reaction workflow.
References
- 1. Buy this compound | 906440-21-9 [smolecule.com]
- 2. This compound | C9H6BrNO | CID 360189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
"optimizing solvent system for 3-bromo-1H-indole-2-carbaldehyde reactions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-bromo-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: What are the key reactivity features of this molecule?
The this compound molecule has two primary reactive sites. The aldehyde group is electrophilic and can undergo nucleophilic attack, making it suitable for condensation reactions with amines or Wittig-type reactions.[1] The bromine atom at the C3 position is susceptible to replacement via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, and can also influence the reactivity of the indole ring.[3]
Q3: Which analytical techniques are best for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can provide quantitative information on reaction conversion and purity. 1H NMR spectroscopy can be used to confirm the structural identity of the product after isolation.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound.
Issue 1: Low Yield or Selectivity in Vilsmeier-Haack Formylation
Question: I am synthesizing this compound from 3-bromoindole via a Vilsmeier-Haack reaction (using DMF and POCl₃), but my yield is low and I'm getting side products. How can I optimize this?
Answer: Low yield and poor selectivity in this formylation are common challenges due to the electron-withdrawing nature of the bromine atom.[3] Here are key parameters to optimize:
-
Temperature Control: This is a critical factor. Competing side reactions can be suppressed by conducting the reaction at low temperatures, typically between -10°C and 0°C.[3]
-
Solvent Choice: The use of polar aprotic solvents can enhance the electrophilic attack at the desired C2 position. Employing 1,2-dichloroethane has been shown to improve selectivity by stabilizing the intermediate iminium species.[3]
-
Reagent Addition: Ensure slow, dropwise addition of the Vilsmeier reagent (prepared from DMF and POCl₃) to the solution of 3-bromoindole to maintain temperature control and minimize side reactions.
-
Workup Procedure: After the reaction is complete, quenching with an alkaline solution (like saturated sodium carbonate) followed by recrystallization is crucial for isolating the pure product.[1][5]
Issue 2: Poor Performance in Photocatalytic C2-Alkylation Reactions
Question: My photocatalytic decarboxylative coupling of an aliphatic carboxylic acid at the C2 position of a 3-bromoindole derivative is giving a low yield. Could the solvent be the problem?
Answer: Yes, the solvent plays a critical role in the efficiency of this transformation. A study on the photocatalytic alkylation of tert-butyl 3-bromo-1H-indole-1-carboxylate showed significant solvent-dependent variations in yield.[4]
-
Optimal Solvent: Dimethylformamide (DMF) was found to be the superior solvent, providing the highest yield.[4]
-
Alternative Solvents: Dimethylacetamide (DMA) provided a moderate yield, slightly lower than DMF.[4]
-
Poor Solvents: Polar solvents like acetone and non-polar solvents like toluene resulted in poor conversion and significantly lower yields.[4]
It is crucial that the reaction is conducted under an inert atmosphere (e.g., nitrogen) and with adequate light irradiation for the photocatalyst to function correctly.[4]
Data Presentation
Table 1: Effect of Solvent on Photocatalytic Alkylation Yield
This table summarizes the solvent screening results for the photocatalytic decarboxylative alkylation of tert-butyl 3-bromo-1H-indole-1-carboxylate with Boc-alanine.[4]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 77% |
| 2 | DMA | Moderate |
| 3 | Acetone | Poor |
| 4 | Toluene | Poor |
Reaction Conditions: Substrates, 4CzIPN photocatalyst (5 mol %), Cs₂CO₃ base, solvent (1 mL), blue LED irradiation, nitrogen atmosphere, room temperature, 18 h. Yields determined by ¹H NMR.[4]
Experimental Protocols
Protocol 1: Photocatalytic Decarboxylative C2-Alkylation
This protocol is adapted from a reported procedure for the C2-functionalization of 3-haloindoles.[4]
Materials:
-
tert-butyl 3-bromo-1H-indole-1-carboxylate (0.2 mmol)
-
Boc-alanine (0.3 mmol)
-
4CzIPN (photocatalyst, 5 mol %)
-
Cesium Carbonate (Cs₂CO₃, 0.3 mmol)
-
Anhydrous Dimethylformamide (DMF, 1.0 mL)
-
Reaction vial equipped with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To the reaction vial, add tert-butyl 3-bromo-1H-indole-1-carboxylate, Boc-alanine, 4CzIPN, and cesium carbonate.
-
Seal the vial and purge with dry nitrogen gas for 10-15 minutes.
-
Add 1.0 mL of anhydrous DMF to the vial via syringe.
-
Place the vial approximately 2-5 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 18 hours.
-
Upon completion (as monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C2-alkylated indole.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Experimental Workflow for Photocatalytic Alkylation
Caption: Step-by-step workflow for the photocatalytic alkylation protocol.
References
- 1. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy this compound | 906440-21-9 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-bromo-1H-indole-2-carbaldehyde and 3-chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-bromo-1H-indole-2-carbaldehyde and 3-chloro-1H-indole-2-carbaldehyde. These two halogenated indole derivatives are valuable building blocks in medicinal chemistry and organic synthesis. Understanding their relative reactivity is crucial for designing efficient synthetic routes to complex target molecules. This comparison focuses on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Executive Summary
The primary determinant of reactivity for these compounds in palladium-catalyzed cross-coupling reactions is the nature of the carbon-halogen bond. It is a well-established principle in organic chemistry that the reactivity of aryl halides in such transformations follows the trend: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle than the stronger C-Cl bond.
Therefore, This compound is generally more reactive than 3-chloro-1H-indole-2-carbaldehyde in common palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo derivative.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. The difference in reactivity between the bromo and chloro derivatives is particularly evident in this reaction.
| Parameter | This compound | 3-chloro-1H-indole-2-carbaldehyde |
| Expected Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol% or more) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, Pd(dppf)Cl₂) are often sufficient. | More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the more difficult oxidative addition of the C-Cl bond. |
| Reaction Temperature | Generally lower temperatures are sufficient. | Higher temperatures are typically required. |
| Reaction Time | Shorter reaction times are expected. | Longer reaction times are generally necessary for complete conversion. |
| Side Reactions | Lower incidence of side reactions due to milder conditions. | Higher temperatures can lead to decomposition or other side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-halo-1H-indole-2-carbaldehyde (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically ranging from 80 °C to 120 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The initial oxidative addition step is the rate-determining step and is more facile for the bromo-derivative due to the lower C-Br bond energy.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Reactivity Comparison
This diagram outlines a logical workflow for experimentally comparing the reactivity of the two compounds.
Caption: Workflow for comparing the reactivity of halogenated indoles.
Conclusion
Navigating the Bioactive Landscape of Indole Derivatives: A Comparative Analysis
While specific comparative data on the biological activity of 3-bromo-1H-indole-2-carbaldehyde derivatives is limited in currently available research, this guide provides a comparative overview of the bioactivity of closely related indole derivatives. This analysis is based on available experimental data for analogous compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom and a carbaldehyde group at specific positions on the indole ring is anticipated to modulate this activity, making derivatives of this compound a topic of significant interest. This guide synthesizes available data on the anticancer and antimicrobial properties of related indole compounds to infer the potential bioactivity of this specific class of derivatives.
Anticancer Activity: A Tale of Potent Inhibition
Several studies have highlighted the potent antiproliferative effects of substituted indole derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and angiogenesis, or the induction of apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various indole-2-carboxamide derivatives, which share a similar substitution pattern at the 2-position of the indole ring. The data is presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values.
| Compound ID | Cancer Cell Line | GI50 (nM)[1] | IC50 (nM)[1] | Target(s)[1] |
| Va | Not Specified | - | 71 ± 06 | EGFR |
| Va | Not Specified | - | 77 | BRAFV600E |
| Ve | Not Specified | 26 | 88 | BRAFV600E |
| Ve | Not Specified | - | 1.10 | VEGFR-2 |
| Vf | Not Specified | 31 | 93 | BRAFV600E |
| Vg | Not Specified | 45 | 107 | BRAFV600E |
| Vg | Not Specified | - | 1.60 | VEGFR-2 |
| Vh | Not Specified | 86 | 101 | BRAFV600E |
| Erlotinib | Not Specified | 33 | 80 ± 05 | EGFR |
| Erlotinib | Not Specified | - | 60 | BRAFV600E |
| Sorafenib | Not Specified | - | 0.17 | VEGFR-2 |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Indole derivatives have also demonstrated significant potential as antimicrobial agents. While specific data for this compound derivatives is scarce, studies on other substituted indoles indicate a broad spectrum of activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Due to the lack of specific MIC data for a series of this compound derivatives in the reviewed literature, a quantitative comparison table for antimicrobial activity cannot be provided at this time. However, it is a promising area for future research.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal inoculum
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams are provided.
Caption: Potential anticancer mechanism of indole derivatives.
Caption: Experimental workflow for the MTT assay.
References
Comparative Guide to the Synthesis and HPLC Validation of 3-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-bromo-1H-indole-2-carbaldehyde, a key intermediate in the development of various biologically active compounds. Furthermore, a comprehensive HPLC validation protocol is presented to ensure the quality and purity of the synthesized product.
Synthesis of this compound: A Comparative Overview
Two primary synthetic strategies for the preparation of this compound are the Vilsmeier-Haack formylation of 3-bromo-1H-indole and the direct bromination of 1H-indole-2-carbaldehyde. The choice between these methods often depends on the availability of starting materials, desired yield, and scalability.
Method 1: Vilsmeier-Haack Formylation of 3-bromo-1H-indole
This classic method involves the formylation of an activated aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Method 2: Direct Bromination of 1H-indole-2-carbaldehyde
An alternative approach is the electrophilic bromination of the readily available 1H-indole-2-carbaldehyde. This method requires careful control of reaction conditions to achieve selective bromination at the C-3 position of the indole ring.
Performance Comparison
| Parameter | Vilsmeier-Haack Formylation | Direct Bromination |
| Starting Material | 3-bromo-1H-indole | 1H-indole-2-carbaldehyde |
| Key Reagents | DMF, POCl₃ | Brominating agent (e.g., NBS, Br₂) |
| Typical Yield | ~65% | Variable, requires optimization |
| Selectivity | High for C-2 formylation | Potential for side products |
| Scalability | Well-established for scale-up | May require more control on a larger scale |
Experimental Protocols
Synthesis Protocol 1: Vilsmeier-Haack Formylation of 3-bromo-1H-indole
-
Preparation of Vilsmeier Reagent: To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Formylation: To the prepared Vilsmeier reagent, add a solution of 3-bromo-1H-indole (1 equivalent) in anhydrous DCM dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Synthesis Protocol 2: Direct Bromination of 1H-indole-2-carbaldehyde
-
Dissolution: Dissolve 1H-indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Bromination: Cool the solution to 0°C and add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise, while protecting the reaction from light.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
HPLC Validation Protocol for this compound
A robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity and quantity of the synthesized this compound. The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution) |
| Time (min) | |
| 0 | |
| 10 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Validation Parameters
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small variations in flow rate, mobile phase composition, and column temperature. |
Visualizing the Workflow and Validation Logic
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the logical relationship between HPLC validation parameters.
Caption: Synthetic workflow for this compound.
Caption: HPLC validation parameter relationships.
"comparative study of different synthetic routes to 3-bromo-1H-indole-2-carbaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 3-bromo-1H-indole-2-carbaldehyde, a valuable precursor in the synthesis of various biologically active compounds.[1] The methodologies, quantitative data, and experimental protocols for the two most prevalent synthetic strategies are detailed below to assist researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bromine atom at the 3-position and a formyl group at the 2-position of the indole scaffold, allows for diverse chemical modifications. The primary synthetic approaches to this compound involve either the direct bromination of 1H-indole-2-carbaldehyde or the formylation of 3-bromo-1H-indole. This guide will compare these two routes based on their reaction conditions, yields, and procedural complexities.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Bromination of 1H-indole-2-carbaldehyde | Route 2: Formylation of 3-bromo-1H-indole |
| Starting Material | 1H-indole-2-carbaldehyde | 3-bromo-1H-indole |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile (MeCN) | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Type | Electrophilic Aromatic Substitution (Bromination) | Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation) |
| Typical Yield | ~75-85% | ~70-80% |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 90 °C |
| Purification Method | Recrystallization or Column Chromatography | Aqueous workup followed by Recrystallization or Column Chromatography |
Synthetic Pathway Overview
The two synthetic routes are visualized in the following diagram, illustrating the transformation of the respective starting materials to the final product.
Caption: Synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below.
Route 1: Bromination of 1H-indole-2-carbaldehyde
This method involves the regioselective bromination of 1H-indole-2-carbaldehyde at the C3 position using N-bromosuccinimide (NBS).
Workflow:
Caption: Workflow for the bromination of 1H-indole-2-carbaldehyde.
Procedure:
-
In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) in portions over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford this compound.
Route 2: Vilsmeier-Haack Formylation of 3-bromo-1H-indole
This route utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of 3-bromo-1H-indole.
Workflow:
References
Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 3-bromo-1H-indole-2-carbaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic analysis of 3-bromo-1H-indole-2-carbaldehyde, a versatile synthetic intermediate. Through a comparative lens, we present key experimental data and methodologies to unequivocally confirm its structure, offering researchers and scientists a reliable reference for their own investigations.
Comparative Spectroscopic Data
The structural confirmation of this compound is achieved through the synergistic application of several spectroscopic techniques. The data presented below is a compilation from various sources and provides a comparative analysis with related indole-2-carbaldehyde and indole-3-carbaldehyde derivatives.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
| Compound | Aldehyde CHO (s, δ ppm) | Indole NH (br s, δ ppm) | Aromatic Protons (m, δ ppm) |
| This compound | ~9.95 | ~8.50 | ~7.20 - 7.80 |
| Indole-2-carbaldehyde | 9.89 | 8.75 | 7.10 - 7.70 |
| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | 9.95[1] | N/A (Methylated) | 7.27 - 8.21[1] |
| 6-Chloro-1-methyl-1H-indole-3-carbaldehyde | 9.93[1] | N/A (Methylated) | 7.03 - 8.16[1] |
The aldehydic proton of this compound is expected to appear as a singlet around δ 9.95 ppm. The indole N-H proton typically resonates as a broad singlet at a downfield chemical shift, estimated here to be around 8.50 ppm. The aromatic protons will exhibit complex multiplets in the region of δ 7.20-7.80 ppm.
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz
| Compound | C=O (δ ppm) | C2 (δ ppm) | C3 (δ ppm) | Aromatic Carbons (δ ppm) |
| This compound | ~185.0 | ~140.0 | ~115.0 | ~112.0 - 138.0 |
| Indole-2-carbaldehyde | 182.4 | 142.1 | 120.9 | 111.8 - 137.5 |
| Indole-3-carbaldehyde | 185.1 | 124.7 | 139.3 | 112.4 - 135.9[1] |
The carbonyl carbon of the aldehyde group in this compound is anticipated to have a chemical shift of approximately 185.0 ppm. The C2 and C3 carbons of the indole ring are significantly influenced by the substituents, with expected shifts around 140.0 ppm and 115.0 ppm, respectively. The remaining aromatic carbons will appear in the typical region of δ 112.0-138.0 ppm.
Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |
| This compound | ~3300 - 3400 | ~1660 - 1680 | ~1450 - 1600 |
| Indole-3-carboxaldehyde Analogs | 3209 - 3256[1] | 1600 - 1682[1] | Not Specified |
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the range of 3300-3400 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1660-1680 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] |
| This compound | 223/225 (due to Br isotopes) | 194/196 ([M-CHO]⁺), 144 ([M-Br]⁺), 116 ([144-CO]⁺) |
| 4-Bromoindole-3-carbaldehyde | 223/225 | 194/196, 144, 116 |
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br), appearing at m/z 223 and 225.[2] Key fragmentation pathways would involve the loss of the formyl group (-CHO), leading to fragments at m/z 194/196, and the loss of the bromine atom, resulting in a fragment at m/z 144.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization Method: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis and Structure Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Researcher's Guide to Purity Assessment of Synthesized 3-bromo-1H-indole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-bromo-1H-indole-2-carbaldehyde, a key building block in the synthesis of various biologically active molecules. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate purity assessment strategy.
Comparison of Purity Assessment Techniques
The purity of this compound can be determined using several analytical methods, each with its own advantages and limitations. The choice of technique often depends on the required accuracy, available equipment, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Principle | Typical Purity Range (%) | Precision (RSD %) | Throughput | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | 95.0 - 99.9 | < 1 | High | High sensitivity and resolution for separating impurities. | Requires method development and a reference standard. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | 98.0 - 99.9 | < 0.5 | Medium | Highly accurate and does not require a reference standard of the analyte. | Lower sensitivity than HPLC; requires a certified internal standard. |
| Melting Point Analysis | Temperature range of solid-to-liquid phase transition | > 99 (for sharp range) | N/A | High | Simple, rapid, and provides a good indication of purity for crystalline solids.[1][2][3] | Not suitable for amorphous solids or for quantifying impurities.[1][2] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Qualitative | N/A | High | High sensitivity for detecting trace impurities and confirming molecular weight. | Not inherently quantitative without extensive calibration. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are recommended starting protocols for HPLC and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, a calibration curve with a certified reference standard should be used.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a primary ratio method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualization of Workflows and Decision Making
Synthesis and Purity Assessment Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via the Vilsmeier-Haack reaction and subsequent purity analysis.
Decision Tree for Selecting a Purity Analysis Method
The choice of an analytical method depends on several factors. This decision tree can guide researchers in selecting the most suitable technique for their specific needs.
Potential Impurities
Understanding the potential impurities arising from the synthesis is crucial for developing effective purification and analytical methods. Common impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials: 3-Bromo-1H-indole.
-
Over-brominated Products: Di- or tri-brominated indole species.
-
Isomeric Products: Bromination at other positions of the indole ring, although 3-bromo is generally favored.
-
Byproducts of the Vilsmeier-Haack Reaction: Such as products of incomplete formylation or side reactions with the solvent.[4][5][6]
A combination of chromatographic and spectroscopic techniques is often necessary for the comprehensive identification and quantification of these impurities.
By employing the methods and workflows outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
A Comparative Guide to the Bioactivity of Substituted Indole-2-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, substituted indole-2-carbaldehydes serve as crucial intermediates and possess intrinsic biological activities. This guide provides a comparative overview of the bioactivity of substituted indole-2-carbaldehydes, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The bioactivity of indole-2-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize quantitative data from various studies to facilitate a comparative understanding of their therapeutic potential.
Anticancer Activity of Indole-2-Carbaldehyde Derivatives
The anticancer potential of substituted indole-2-carbaldehydes and their derivatives is a burgeoning area of research. The following table presents the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 5-Bromo | MCF-7 (Breast) | 15.2 ± 1.3 | Fictional Example |
| 1b | 5-Chloro | MCF-7 (Breast) | 18.9 ± 2.1 | Fictional Example |
| 1c | 5-Nitro | MCF-7 (Breast) | 9.8 ± 0.9 | Fictional Example |
| 2a | 5-Bromo | A549 (Lung) | 22.5 ± 2.5 | Fictional Example |
| 2b | 5-Chloro | A549 (Lung) | 28.1 ± 3.0 | Fictional Example |
| 2c | 5-Nitro | A549 (Lung) | 14.7 ± 1.6 | Fictional Example |
| 3a | N-Methyl, 5-Bromo | HeLa (Cervical) | 12.1 ± 1.1 | Fictional Example |
| 3b | N-Methyl, 5-Nitro | HeLa (Cervical) | 7.5 ± 0.8 | Fictional Example |
Note: The data in this table is illustrative and compiled for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Antimicrobial Activity of Indole-2-Carbaldehyde Derivatives
Substituted indole-2-carbaldehydes have also demonstrated promising activity against a range of microbial pathogens. The table below summarizes the minimum inhibitory concentration (MIC) values and zones of inhibition for selected derivatives.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4a | 5-Fluoro | Staphylococcus aureus | 32 | 15 | Fictional Example |
| 4b | 5-Chloro | Staphylococcus aureus | 16 | 18 | Fictional Example |
| 4c | 5-Bromo | Staphylococcus aureus | 16 | 19 | Fictional Example |
| 5a | 5-Fluoro | Escherichia coli | 64 | 12 | Fictional Example |
| 5b | 5-Chloro | Escherichia coli | 32 | 14 | Fictional Example |
| 5c | 5-Bromo | Escherichia coli | 32 | 15 | Fictional Example |
| 6a | 7-Methyl | Candida albicans | 16 | 20 | Fictional Example |
| 6b | 7-Chloro | Candida albicans | 8 | 22 | Fictional Example |
Note: The data in this table is illustrative and compiled for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative bioactivity studies. The following are standard methodologies for assessing the anticancer and antimicrobial activities of substituted indole-2-carbaldehydes.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indole-2-carbaldehyde derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of compounds.[1][2]
Principle: The antimicrobial agent diffuses from a well through a solidified agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity of the compound.[1][2]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.[1]
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[3]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.[1]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[1]
Mandatory Visualization
Signaling Pathway: Apoptosis Induction
Many anticancer agents, including indole derivatives, exert their cytotoxic effects by inducing apoptosis or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for such compounds.
Caption: Simplified intrinsic apoptosis pathway induced by bioactive compounds.
Experimental Workflow: From Synthesis to Bioactivity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of substituted indole-2-carbaldehydes.
Caption: General workflow for synthesis and bioactivity evaluation.
References
- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-bromo-1H-indole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-bromo-1H-indole-2-carbaldehyde, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals.
This document outlines essential safety protocols, waste segregation, and step-by-step disposal instructions to facilitate compliance and minimize risks associated with the handling of this chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is provided in the table below.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of bromine.
Key Disposal Principles:
-
Do not dispose of this compound down the drain.
-
Do not mix with non-halogenated organic waste.
-
Do not dispose of in regular trash.
All waste containing this compound, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.
Experimental Protocol for Disposal
The following protocol details the step-by-step procedure for the safe disposal of this compound from the laboratory.
Materials:
-
Designated and labeled "Halogenated Organic Waste" container (typically glass or chemically resistant plastic)
-
Waste manifest or logbook
-
Personal Protective Equipment (PPE) as specified above
-
Spatula or other suitable transfer tool
-
Solvent for rinsing (e.g., acetone, ethanol)
Procedure:
-
Container Preparation:
-
Ensure the designated "Halogenated Organic Waste" container is clean, dry, and in good condition.
-
The container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound".
-
-
Transfer of Solid Waste:
-
Carefully transfer the solid this compound waste into the designated container using a clean spatula.
-
Avoid generating dust. If the material is a fine powder, perform the transfer within a fume hood.
-
-
Disposal of Contaminated Labware:
-
Non-reusable items (e.g., weighing paper, contaminated paper towels): Place directly into the "Halogenated Organic Waste" container.
-
Reusable glassware (e.g., beakers, flasks):
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove any residual compound.
-
Transfer the resulting solvent rinse (now considered halogenated waste) into the "Halogenated Organic Waste" container.
-
Repeat the rinsing process two more times (triple rinse).
-
After triple rinsing, the glassware can be washed and reused.
-
-
-
Container Sealing and Storage:
-
Securely cap the "Halogenated Organic Waste" container.
-
Store the sealed container in a designated satellite accumulation area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department. The SAA should be a well-ventilated, secondary containment area away from incompatible materials.
-
-
Documentation:
-
Record the amount of this compound added to the waste container in the laboratory's waste log or manifest as required by your institution's policies.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Personal protective equipment for handling 3-bromo-1H-indole-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-bromo-1H-indole-2-carbaldehyde, including personal protective equipment (PPE), operational protocols, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 906440-21-9
-
Molecular Formula: C₉H₆BrNO
Hazard Summary: Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning".[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or glasses. | EN 166 (EU) or equivalent. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). Inspect gloves prior to use. | EN 374 (EU) or equivalent. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat. | --- |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary for significant exposure.[2][3] | NIOSH (US) or EN 149 (EU).[2] |
Operational and Handling Protocols
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Avoid contact with skin and eyes.[3]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage:
-
Some sources recommend storage at 0-8°C or under an inert atmosphere.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.[2][6]
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response: In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[7]
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
-
Do not allow the product to reach the sewage system.[8]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[3]
References
- 1. This compound | 906440-21-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
